3-Hydroxy desalkylflurazepam
Beschreibung
The exact mass of the compound 2H-1,4-BENZODIAZEPIN-2-ONE, 1,3-DIHYDRO-7-CHLORO-5-(o-FLUOROPHENYL)-3-HYDROXY- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines - Benzodiazepines - Benzodiazepinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FERBACJQVQVCKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874637 | |
| Record name | 7-CL-1,3-H2-3-OH-5(2-FLPH)-1,4-DIAZEPIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17617-60-6 | |
| Record name | N-Desalkyl-3-hydroxyflurazepam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-desalkyl-2-oxoquazepam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-CL-1,3-H2-3-OH-5(2-FLPH)-1,4-DIAZEPIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Metabolism and Pharmacology of 3-Hydroxy desalkylflurazepam
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy desalkylflurazepam, also known as 3-hydroxy-norflurazepam, is a significant metabolite of the long-acting benzodiazepine, N-desalkylflurazepam (norflurazepam). As N-desalkylflurazepam is an active metabolite of several prescribed benzodiazepines, including flurazepam and fludiazepam, understanding the metabolic fate and pharmacological profile of its subsequent metabolites is crucial for a comprehensive assessment of the parent drug's activity, duration of action, and potential for drug-drug interactions. This technical guide provides a detailed overview of the current scientific knowledge regarding the metabolism and pharmacology of this compound. It includes a summary of its metabolic pathway, presumed pharmacological action at the GABA-A receptor, and a discussion of the experimental protocols relevant to its study. Due to a paucity of publicly available quantitative data for this specific metabolite, this guide also highlights areas where further research is required.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle-relaxant properties. Their therapeutic effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. The metabolism of benzodiazepines is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. Many benzodiazepines are converted in the liver to active metabolites, which can significantly prolong their duration of action and contribute to their overall clinical effects.
This compound is a tertiary metabolite in the biotransformation cascade of several benzodiazepines. Its direct precursor, N-desalkylflurazepam, is a major active metabolite known for its exceptionally long elimination half-life, ranging from 47 to 150 hours.[1][2][3] The hydroxylation of N-desalkylflurazepam to form this compound represents a key step in its eventual elimination from the body. This guide will delve into the known aspects of this metabolite's formation and its anticipated pharmacological characteristics.
Metabolism of this compound
The formation of this compound is a phase I metabolic reaction, specifically an aliphatic hydroxylation, of N-desalkylflurazepam. This process is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific CYP isoforms responsible for this transformation have not been definitively identified in the available literature, CYP3A4 and CYP2C19 are commonly involved in the metabolism of many benzodiazepines.[4]
The metabolic pathway leading to this compound can be summarized as follows:
-
Parent Benzodiazepine (e.g., Flurazepam, Fludiazepam) is metabolized via N-dealkylation to N-desalkylflurazepam (Norflurazepam) .
-
N-desalkylflurazepam undergoes hydroxylation at the 3-position of the benzodiazepine ring to form This compound .
-
It is anticipated that This compound is subsequently conjugated with glucuronic acid (a phase II reaction) to form a more water-soluble glucuronide conjugate, which is then excreted in the urine.
Pharmacology of this compound
As a benzodiazepine derivative, this compound is expected to exert its pharmacological effects by binding to the benzodiazepine site on the GABA-A receptor. This binding enhances the effect of the neurotransmitter GABA, resulting in an increased influx of chloride ions into the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This mechanism is responsible for the characteristic sedative and anxiolytic effects of benzodiazepines.[5][6][7]
Receptor Binding Affinity
For comparative purposes, the binding affinity of the precursor, N-desalkylflurazepam, is generally considered non-selective across different benzodiazepine receptor subtypes.[8][9]
Pharmacokinetics
Specific pharmacokinetic parameters for this compound, such as its elimination half-life, clearance, volume of distribution, and bioavailability, have not been extensively reported. One study noted that the serum concentration of N-desalkyl-3-hydroxy-flutoprazepam (a structurally similar compound) was below the limit of detection (2 ng/ml) following a single dose of flutoprazepam.[10] This could suggest that the concentration of this compound in the blood may be low and/or its elimination rapid.
The pharmacokinetic profile of its precursor, N-desalkylflurazepam, is well-documented and characterized by a very long half-life, as detailed in the table below.
Table 1: Pharmacokinetic Parameters of N-desalkylflurazepam (precursor to this compound)
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) | 47 - 150 hours | [1][2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~10.2 hours (following a single 15 mg dose of Flurazepam) | [1] |
| Metabolism | Hepatic (primarily hydroxylation) | [11] |
| Excretion | Renal | [1] |
Experimental Protocols
The study of this compound involves several key experimental procedures, from its synthesis and purification to its pharmacological and metabolic characterization.
Synthesis
A detailed, publicly available experimental protocol for the specific synthesis of this compound is scarce. However, a plausible synthetic route would likely involve the 3-hydroxylation of N-desalkylflurazepam. A general method for the synthesis of N-desalkylflurazepam involves the reaction of 2-amino-5-chloro-2'-fluorobenzophenone with an appropriate reagent to form the diazepine ring.[12] Subsequent hydroxylation could potentially be achieved using various oxidizing agents.
In Vitro Metabolism Studies
To investigate the formation of this compound from N-desalkylflurazepam, in vitro metabolism studies are essential.
Protocol: Incubation with Human Liver Microsomes (HLMs)
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), a NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a phosphate buffer (e.g., pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add N-desalkylflurazepam (the substrate) to the mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence and quantity of this compound using a validated analytical method, such as LC-MS/MS.[11]
GABA-A Receptor Binding Assay
To determine the binding affinity of this compound for the GABA-A receptor, a radioligand binding assay is a standard method.
Protocol: Radioligand Displacement Assay
-
Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat or bovine brain tissue, or from cell lines expressing specific recombinant GABA-A receptor subtypes. This typically involves homogenization of the tissue in a buffer followed by centrifugation to isolate the membrane fraction.
-
Assay Buffer: Use a suitable buffer, such as a Tris-HCl buffer (pH 7.4).
-
Incubation: In assay tubes, combine the prepared membranes, a radiolabeled benzodiazepine ligand with high affinity (e.g., [³H]-Flunitrazepam), and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the mixture at a controlled temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[13]
Analytical Methods for Quantification
The detection and quantification of this compound in biological matrices such as plasma and urine are typically performed using highly sensitive and specific analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of benzodiazepines and their metabolites.[1][4][14] The method involves:
-
Sample Preparation: Extraction of the analyte from the biological matrix, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). For urine samples, an enzymatic hydrolysis step with β-glucuronidase may be included to cleave the glucuronide conjugate and measure the total concentration of the metabolite.[8]
-
Chromatographic Separation: Separation of the analyte from other matrix components using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Conclusion and Future Directions
This compound is a key metabolite in the elimination pathway of the long-acting benzodiazepine metabolite, N-desalkylflurazepam. While its formation via 3-hydroxylation is established, there is a significant lack of specific quantitative data regarding its pharmacological activity and pharmacokinetic profile. Its presumed action as a positive allosteric modulator of the GABA-A receptor warrants further investigation to determine its contribution to the overall pharmacological effects of its parent compounds.
Future research should focus on:
-
Quantitative Receptor Binding Studies: Determining the binding affinities (Ki) of this compound for a range of GABA-A receptor subtypes to understand its receptor interaction profile.
-
In Vitro Functional Assays: Assessing its functional activity at the GABA-A receptor using techniques such as electrophysiology to characterize it as a positive allosteric modulator, antagonist, or inverse agonist.
-
Pharmacokinetic Studies: Conducting in vivo studies in animal models and, where ethically feasible, in humans to determine its pharmacokinetic parameters, including its half-life, clearance, and bioavailability.
-
Identification of Metabolizing Enzymes: Pinpointing the specific CYP450 isoforms responsible for its formation to predict potential drug-drug interactions.
A more complete understanding of the metabolism and pharmacology of this compound will provide a more accurate and comprehensive picture of the long-term effects of its precursor benzodiazepines, ultimately contributing to safer and more effective therapeutic use.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorbyt.com [biorbyt.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and in vitro phase I microsomal metabolism of designer benzodiazepines: An update comprising flunitrazolam, norflurazepam, and 4'-chlorodiazepam (Ro5-4864) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-desalkylflurazepam synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. dspace.library.uu.nl [dspace.library.uu.nl]
3-Hydroxy Desalkylflurazepam: A Technical Guide for Researchers
An In-depth Review of its Role as a Benzodiazepine Metabolite, Analytical Detection, and Metabolic Pathway
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy desalkylflurazepam, a tertiary metabolite of several benzodiazepines, including flurazepam. Due to its low concentrations in biological matrices, this metabolite presents unique challenges for detection and quantification. This document details its physicochemical properties, metabolic pathway, and provides a thorough experimental protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and analytical chemistry.
Introduction
This compound is a metabolite of desalkylflurazepam (also known as norflurazepam), which is a major, long-acting, and pharmacologically active metabolite of several benzodiazepines, including flurazepam, flutoprazepam, and quazepam.[1][2] The detection of this compound can serve as an indicator of the body's metabolic processing of its parent compounds. However, its clinical significance is not fully elucidated, primarily due to its very low concentrations in plasma and urine following therapeutic doses of the parent drug. In one study, after a 2 mg oral dose of flutoprazepam, the serum concentration of N-desalkyl-3-hydroxy-flutoprazepam was below the limit of detection of 2 ng/mL. This technical guide aims to consolidate the available information on this metabolite, providing a valuable resource for its study.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for the development of analytical methods and for understanding its pharmacokinetic profile.
| Property | Value | Reference |
| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [3] |
| Synonyms | N-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N-desalkylflurazepam | [3] |
| CAS Number | 17617-60-6 | [3] |
| Molecular Formula | C₁₅H₁₀ClFN₂O₂ | [3] |
| Molecular Weight | 304.7 g/mol | [3] |
Metabolic Pathway
The formation of this compound is a multi-step process originating from the metabolism of parent benzodiazepines like flurazepam. The primary metabolic cascade involves N-dealkylation followed by hydroxylation.
The metabolic conversion of flurazepam to desalkylflurazepam is well-documented.[1][2] The subsequent hydroxylation of desalkylflurazepam at the 3-position results in the formation of this compound. While the specific cytochrome P450 (CYP) enzyme responsible for this final hydroxylation step has not been definitively identified for desalkylflurazepam, studies on structurally similar benzodiazepines strongly suggest the involvement of CYP3A4 . For instance, CYP3A4 is the primary enzyme responsible for the 3-hydroxylation of flunitrazepam.[4][5] Given the structural similarities, it is highly probable that CYP3A4 also mediates the 3-hydroxylation of desalkylflurazepam.
Pharmacokinetics
Detailed pharmacokinetic data for this compound in humans is scarce due to its low plasma concentrations. The pharmacokinetic profile is largely inferred from the behavior of its precursor, desalkylflurazepam, which has a very long elimination half-life of 47-150 hours.[2] The low levels of the 3-hydroxy metabolite suggest that this is a minor metabolic pathway or that the metabolite is rapidly cleared from the body, likely through glucuronidation and subsequent renal excretion.
Experimental Protocols for Detection and Quantification
The analysis of this compound in biological matrices requires highly sensitive and specific analytical techniques, with LC-MS/MS being the method of choice. The following protocol is a comprehensive guide based on established methods for the analysis of benzodiazepines and their metabolites.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for extracting and concentrating benzodiazepines from complex biological matrices like plasma, serum, or urine.
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS): A deuterated analog of a structurally similar benzodiazepine (e.g., Oxazepam-d5).
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, serum, or hydrolyzed urine, add the internal standard solution.
-
Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 or Phenyl-Hexyl column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions:
Detection is performed in positive electrospray ionization mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 305.1 | To be determined empirically | To be determined empirically | To be optimized |
| Internal Standard (e.g., Oxazepam-d5) | 292.1 | 246.1 | 106.1 | 20 / 35 |
Quantitative Data
Due to the challenges in detecting this compound, there is a lack of robust quantitative data in the scientific literature. The table below summarizes the typical analytical parameters that would be determined during a method validation for this analyte.
| Parameter | Expected Range/Value | Notes |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Dependent on instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration that can be reliably quantified. |
| Linearity (r²) | > 0.99 | Over a concentration range of e.g., 1 - 100 ng/mL. |
| Recovery | > 80% | For the solid-phase extraction procedure. |
| Matrix Effect | < 15% | Should be assessed to ensure accurate quantification. |
| Precision (%RSD) | < 15% | Both intra- and inter-day precision. |
| Accuracy (%Bias) | ± 15% | At different concentration levels. |
Conclusion
This compound is a minor metabolite of several clinically important benzodiazepines. Its extremely low concentrations in biological fluids present a significant analytical challenge, necessitating the use of highly sensitive techniques like LC-MS/MS. This guide has provided a comprehensive overview of its properties, metabolic formation, and a detailed, practical protocol for its extraction and analysis. Further research is warranted to fully elucidate its pharmacokinetic profile and potential clinical relevance. The methodologies and information presented herein provide a solid foundation for researchers and professionals to advance the understanding of this and other minor drug metabolites.
References
- 1. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]
- 2. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Pharmacokinetics of 3-Hydroxy Desalkylflurazepam: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy desalkylflurazepam is a secondary, pharmacologically active metabolite of several benzodiazepines, including flurazepam and its primary active metabolite, desalkylflurazepam (also known as norflurazepam). This technical guide provides a comprehensive overview of the current understanding of the in vivo pharmacokinetics of this compound. Due to its formation from precursor compounds, its pharmacokinetic profile is intrinsically linked to the metabolism of the parent drugs. This document summarizes the metabolic pathways, available quantitative data, and the experimental methodologies used in its study. It is important to note that systemic concentrations of this compound are often reported as very low or undetectable in blood plasma, posing significant challenges to detailed pharmacokinetic characterization.
Introduction
Benzodiazepines are a class of drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Their clinical efficacy and duration of action are largely influenced by their metabolic fate, which often involves the formation of multiple active metabolites. Flurazepam, a long-acting hypnotic, is extensively metabolized, with its primary active metabolite, desalkylflurazepam, exhibiting a particularly long half-life. Further biotransformation of desalkylflurazepam can lead to the formation of hydroxylated metabolites, including this compound. Understanding the pharmacokinetics of these secondary metabolites is crucial for a complete comprehension of the overall pharmacological profile and potential for drug-drug interactions of the parent compounds.
Metabolic Pathway
The formation of this compound is a multi-step process that begins with the administration of a parent benzodiazepine such as flurazepam. The primary metabolic pathways are illustrated below.
As depicted, flurazepam undergoes rapid and extensive metabolism to several compounds, with N-dealkylation to desalkylflurazepam being a major route.[1][2] Desalkylflurazepam is then a substrate for further hydroxylation to form this compound. This hydroxylation step is generally a slower process.
Quantitative Pharmacokinetic Data
Direct and comprehensive pharmacokinetic data for this compound in human plasma is scarce, largely due to its low systemic concentrations. Many studies have reported its levels to be below the limit of quantification (LOQ) of their analytical methods. However, data for its direct precursor, desalkylflurazepam, is well-documented and provides critical context for the potential exposure to this compound.
Table 1: Pharmacokinetic Parameters of Desalkylflurazepam following Oral Administration of Flurazepam
| Parameter | Value | Species | Dose | Notes | Reference |
| Tmax (h) | ~10.2 | Human | 15 mg Flurazepam | Peak plasma concentration time for the metabolite. | [3] |
| Cmax (ng/mL) | ~10 - 20.4 | Human | 15 mg Flurazepam | Peak plasma concentration of the metabolite. | [3] |
| Half-life (t½) (h) | 47 - 150 (mean ~71) | Human | Single and multiple doses | Very long and variable half-life, leading to accumulation with chronic use.[1][3][4] | [1][3][4] |
Note on this compound Data:
-
One study investigating the pharmacokinetics of flutoprazepam, another benzodiazepine that metabolizes to desalkylflurazepam, reported that the serum concentrations of N-desalkyl-3-hydroxy-flutoprazepam (an analog of this compound) were below the limit of detection (2 ng/mL) at all sampling times.[5]
-
Another study focusing on the metabolism of flurazepam noted that no measurable amounts of the N-desalkyl-3-hydroxy metabolite were seen in blood.
This lack of quantifiable plasma data prevents the construction of a detailed pharmacokinetic table for this compound. Research efforts have been more successful in detecting and quantifying this metabolite in urine, where it is present in higher concentrations, often as a glucuronide conjugate. A recent study has suggested that the urinary ratio of 3-hydroxy-norflurazepam to norflurazepam could be a key indicator to differentiate between the intake of norflurazepam as a designer drug and the use of its precursor benzodiazepines.
Experimental Protocols
The methodologies employed in studies of flurazepam and its metabolites are critical for understanding the challenges in quantifying this compound.
Human Pharmacokinetic Studies of Parent Drugs
-
Study Design: Typically involves administration of a single oral dose of the parent drug (e.g., 15 mg or 30 mg of flurazepam) to healthy human volunteers.[3][4]
-
Sample Collection: Serial blood samples are collected over an extended period (e.g., up to 9 days) to account for the long half-lives of the metabolites. Urine samples are also often collected.
-
Analytical Method: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for the separation and quantification of the parent drug and its metabolites in biological matrices.[5][6] These methods require sensitive detectors, such as electron capture detectors (ECD) for GC, due to the low concentrations of the analytes.
In Vitro Metabolism Studies
-
System: Pooled human hepatocytes are incubated with the parent drug or primary metabolite (e.g., norflurazepam).
-
Method: The incubation mixture is analyzed at different time points using high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites formed.
-
Findings: One such study found that while flurazepam was metabolized to six metabolites in hepatocytes, no metabolites of norflurazepam were detected, suggesting that the modification of the benzene/diazepine rings by hepatocytes may be limited under these in vitro conditions. In contrast, analysis of authentic human urine samples from individuals who had taken norflurazepam did show the presence of four hydroxy metabolites, including presumably 3-hydroxy-norflurazepam, and a glucuronide of a hydroxy metabolite.
Discussion and Future Directions
The available evidence strongly indicates that while this compound is a known in vivo metabolite of flurazepam and desalkylflurazepam, its systemic exposure is very low. The rapid conjugation and subsequent renal excretion of this metabolite likely contribute to its low plasma concentrations. The long half-life and accumulation of its precursor, desalkylflurazepam, remain the dominant features of the pharmacokinetic profile of long-acting benzodiazepines like flurazepam.[1][4]
Future research in this area should focus on the development of ultra-sensitive analytical methods with lower limits of quantification to accurately determine the plasma concentration-time profile of this compound. Such studies would be valuable in definitively characterizing its pharmacokinetic parameters and assessing its potential, albeit likely minor, contribution to the overall pharmacological effects and safety profile of its parent drugs. Furthermore, pharmacogenomic studies could elucidate the specific cytochrome P450 isozymes responsible for the 3-hydroxylation of desalkylflurazepam, which could have implications for predicting inter-individual variability and potential drug-drug interactions.
Conclusion
References
- 1. karger.com [karger.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. Flurazepam Hydrochloride Capsules, USP [dailymed.nlm.nih.gov]
- 5. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of flurazepam and its major metabolites N-1-hydroxyethyl- and N-1-desalkylflurazepam in plasma by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3-Hydroxy Desalkylflurazepam Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of the 3-hydroxy desalkylflurazepam reference standard. The synthesis proceeds via a two-step sequence involving the initial synthesis of the precursor N-desalkylflurazepam, followed by a regioselective hydroxylation at the C3 position of the benzodiazepine ring. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation in a laboratory setting.
Synthesis of N-Desalkylflurazepam (Norflurazepam)
The initial step focuses on the synthesis of N-desalkylflurazepam, a key intermediate. Several routes have been reported for its synthesis. A common and effective method involves the cyclization of 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide.
Experimental Protocol: Synthesis of N-Desalkylflurazepam
A detailed protocol for the synthesis of N-desalkylflurazepam is presented in Table 1. This method, adapted from established procedures, involves the reaction of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with ammonia in methanol.
Table 1: Experimental Protocol for the Synthesis of N-Desalkylflurazepam
| Step | Procedure | Reagents and Conditions | Observations |
| 1 | Reaction Setup | In a suitable reaction vessel, add 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (326.2 g) to methanol (550 mL) at room temperature. | The solid reactant is suspended in the solvent. |
| 2 | Ammonia Addition | Bubble ammonia gas into the stirred reaction mixture below the surface. | The mixture may change in color and consistency. |
| 3 | Reflux | Heat the reaction mixture to reflux and maintain for 10 hours with a continuous slow stream of ammonia gas. | The reaction proceeds to completion. |
| 4 | Cooling and Filtration | Cool the reaction mixture to room temperature. Filter the crystalline product that has formed. | A solid precipitate is collected. |
| 5 | Washing | Wash the collected product with cold methanol (2 x 125 mL at -10°C), followed by hot water (4 x 500 mL at 60°C). | Impurities are removed from the product. |
| 6 | Drying | Dry the washed product to a constant weight. | The final product, N-desalkylflurazepam, is obtained as a crystalline solid. |
Quantitative Data: Synthesis of N-Desalkylflurazepam
The following table summarizes the quantitative data associated with the synthesis of N-desalkylflurazepam.
Table 2: Quantitative Data for the Synthesis of N-Desalkylflurazepam
| Parameter | Value | Unit | Reference |
| Starting Material | 2-chloroacetamido-5-chloro-2'-fluorobenzophenone | - | [1] |
| Product | 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (N-desalkylflurazepam) | - | [1] |
| Yield | 205 | g | [1] |
| Molar Yield | 71 | % | [1] |
| Melting Point | 205.5 - 207 | °C | [1] |
Synthesis of this compound
The second phase of the synthesis involves the introduction of a hydroxyl group at the 3-position of the N-desalkylflurazepam molecule. A highly efficient method for this transformation is a two-step process involving an initial acetoxylation followed by saponification.[1][2] This approach has been successfully applied to the synthesis of other 3-hydroxy-1,4-benzodiazepines like oxazepam and lorazepam.[1]
Step 1: 3-Acetoxylation of N-Desalkylflurazepam
This step introduces an acetoxy group at the desired 3-position, which serves as a precursor to the final hydroxyl group. An iodine-catalyzed acetoxylation reaction is a preferred method due to its efficiency and scalability.[1]
The detailed experimental protocol for the 3-acetoxylation of N-desalkylflurazepam is outlined in Table 3.
Table 3: Experimental Protocol for the 3-Acetoxylation of N-Desalkylflurazepam
| Step | Procedure | Reagents and Conditions | Observations |
| 1 | Reaction Setup | To a solution of N-desalkylflurazepam in glacial acetic acid, add potassium acetate (2 equivalents) and iodine (40 mol %). | The reactants are dissolved in the solvent. |
| 2 | Heating | Heat the reaction mixture to 65 °C with stirring. | The reaction is initiated. |
| 3 | Oxidant Addition | Add potassium peroxydisulfate (0.8 equivalents) in several portions over 4 hours. | The reaction progresses. |
| 4 | Continued Reaction | Stir the reaction mixture at 65-70 °C for an additional 4 hours. | The reaction goes to completion. |
| 5 | Work-up | Evaporate the reaction mixture to dryness under reduced pressure. | The crude 3-acetoxy desalkylflurazepam is obtained. |
Step 2: Saponification of 3-Acetoxy Desalkylflurazepam
The final step is the selective saponification of the 3-acetoxy intermediate to yield the desired this compound.
The protocol for the saponification step is provided in Table 4.
Table 4: Experimental Protocol for the Saponification of 3-Acetoxy Desalkylflurazepam
| Step | Procedure | Reagents and Conditions | Observations |
| 1 | Reaction Setup | Suspend the crude 3-acetoxy desalkylflurazepam in a mixture of ethanol and 1 N sodium hydroxide. | The solid is suspended in the basic solution. |
| 2 | Reaction | Stir the mixture at room temperature for 10 minutes, then heat to 40 °C for 10 minutes. | The saponification reaction occurs. |
| 3 | Dilution and Stirring | Dilute the mixture with water and stir at room temperature for an additional 45 minutes. | The reaction is quenched. |
| 4 | Precipitation | Cool the mixture to 25 °C and add 1 N hydrochloric acid to precipitate the product. | The this compound precipitates out of solution. |
| 5 | Isolation | Filter the precipitated crystals to isolate the final product. | The pure product is collected. |
Quantitative Data: Synthesis of this compound
The following table provides the expected quantitative data for the two-step synthesis of this compound, based on the reported synthesis of structurally similar compounds.[1]
Table 5: Projected Quantitative Data for the Synthesis of this compound
| Parameter | Value | Unit | Reference |
| Step 1: Acetoxylation | |||
| Starting Material | N-desalkylflurazepam | - | - |
| Product | 3-Acetoxy desalkylflurazepam | - | - |
| Projected Yield | Good to high | % | [1] |
| Step 2: Saponification | |||
| Starting Material | 3-Acetoxy desalkylflurazepam | - | - |
| Product | This compound | - | - |
| Projected Overall Yield (from N-desalkylflurazepam) | ~60-80 | % | [1] |
| Projected Purity | >99.8 | % | [1] |
Visualizing the Synthetic Pathway
The overall synthetic scheme is depicted in the following diagrams generated using the DOT language.
Caption: Overall synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide on 3-Hydroxy Desalkylflurazepam: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylflurazepam, also known as N-desalkyl-3-hydroxyflurazepam or Ro 7-5205, is a biologically active metabolite of several benzodiazepine medications, most notably flurazepam. Its discovery and characterization have been integral to understanding the long-acting pharmacological effects of its parent compounds. This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to this compound, tailored for professionals in research and drug development.
Discovery and Historical Context
The history of this compound is intrinsically linked to the extensive research into the metabolism of flurazepam, a benzodiazepine hypnotic introduced in the 1970s. Early studies focused on identifying the metabolic pathways of flurazepam to understand its prolonged sedative effects.
Initial metabolic studies of flurazepam in the early 1970s identified N-desalkylflurazepam (norflurazepam) as a major and long-lasting active metabolite. Subsequent, more detailed investigations into the biotransformation of flurazepam and its primary metabolites led to the identification of this compound. Its discovery was a crucial step in mapping the complete metabolic cascade of flurazepam and appreciating the contribution of various metabolites to its overall clinical profile. The presence of this hydroxylated metabolite highlighted the role of hepatic microsomal enzymes, specifically cytochrome P450, in the phase I metabolism of benzodiazepines.
Forensic toxicology has further underscored the importance of identifying this compound. Its detection in biological samples serves as a key indicator of the ingestion of its parent benzodiazepines, aiding in clinical and forensic investigations.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for its analytical identification and for understanding its pharmacokinetic behavior.
| Property | Value |
| Chemical Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one |
| Synonyms | N-Desalkyl-3-hydroxyflurazepam, 3-hydroxy-N-Desalkylflurazepam, Ro 7-5205 |
| CAS Number | 17617-60-6 |
| Molecular Formula | C₁₅H₁₀ClFN₂O₂ |
| Molecular Weight | 304.7 g/mol |
| Purity | ≥98% (as an analytical reference standard) |
| Formulation | A solid |
| Solubility | Soluble in DMSO (≥10 mg/ml) |
| InChI Key | FERBACJQVQVCKH-UHFFFAOYSA-N |
Data sourced from Cayman Chemical.[2]
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for the development of new research. Below are outlines of key experimental methodologies relevant to the study of this compound.
Synthesis of N-desalkylflurazepam (Precursor)
Reaction: Cyclization of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone with ammonia.
Procedure:
-
To a solution of 2-chloroacetamido-5-chloro-2'-fluorobenzophenone (326.2 g) in methanol (550 ml) at room temperature, ammonia gas is bubbled.
-
The reaction mixture is heated to reflux for 10 hours while maintaining a steady flow of ammonia gas.
-
After cooling to room temperature, the crystalline product is filtered.
-
The product is washed sequentially with cold methanol (-10°C) and hot water (60°C).
-
The final product, 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one (N-desalkylflurazepam), is obtained after drying.[3]
Identification and Quantification in Biological Samples
The detection and quantification of this compound in biological matrices like urine and blood are crucial for metabolic and forensic studies. High-performance liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a standard method.
Sample Preparation (Urine/Blood):
-
Enzymatic hydrolysis (using β-glucuronidase) is often performed to cleave glucuronide conjugates.
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to isolate the analyte from the biological matrix.
-
The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for analysis.
LC-HRMS Analysis:
-
Chromatography: Reversed-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection. Accurate mass measurements of the parent ion and its fragment ions provide high specificity for identification and quantification.[4][5]
GABA-A Receptor Binding Assay
The pharmacological activity of benzodiazepines is mediated through their binding to the GABA-A receptor. A radioligand binding assay is a standard method to determine the binding affinity of compounds to this receptor.
Protocol Outline:
-
Membrane Preparation: Synaptic membranes are prepared from a suitable brain region (e.g., rat cerebral cortex) rich in GABA-A receptors.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled benzodiazepine ligand (e.g., [³H]-flunitrazepam) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound membranes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[6]
Pharmacological Data
The pharmacological effects of this compound are attributed to its interaction with the GABA-A receptor, similar to other benzodiazepines. However, specific quantitative data on its binding affinity and in vivo potency are not extensively reported in publicly available literature. The following table provides a template for such data, with values for the parent compound and major metabolite for comparison.
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | In Vivo Potency (Sedative/Anxiolytic Effects) |
| Flurazepam | Data for specific subtypes available | Clinically effective hypnotic |
| N-desalkylflurazepam | High affinity, unselective for receptor subtypes | Long-acting active metabolite |
| This compound | Data not readily available | Expected to have sedative and anxiolytic effects |
It is known that N-desalkylflurazepam binds unselectively to various benzodiazepine receptor subtypes.[7] this compound is expected to exhibit a similar profile, contributing to the overall pharmacological effects following the administration of its parent drugs.
Visualizations
Metabolic Pathway of Flurazepam
Caption: Metabolic conversion of Flurazepam to its major metabolites.
Experimental Workflow for Metabolite Identification
Caption: Workflow for identifying this compound.
Logical Relationship in GABA-A Receptor Binding Assay
Caption: Logic of a competitive radioligand binding assay.
References
- 1. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 2. caymanchem.com [caymanchem.com]
- 3. N-desalkylflurazepam synthesis - chemicalbook [chemicalbook.com]
- 4. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples | RTI [rti.org]
- 5. researchgate.net [researchgate.net]
- 6. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxy Desalkylflurazepam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and pharmacological context of 3-Hydroxy desalkylflurazepam. The information is intended to support research, development, and analytical activities involving this benzodiazepine metabolite.
Core Chemical and Physical Properties
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | [1] |
| Chemical Formula | C₁₅H₁₀ClFN₂O₂ | [1][2] |
| Molecular Weight | 304.7 g/mol | [1][2] |
| Appearance | Solid | [1][3] |
| Solubility | Soluble in DMSO (≥10 mg/ml) | [1] |
| Storage Temperature | -20°C | [1][4] |
| CAS Number | 17617-60-6 | [1][2] |
Table 2: Predicted Physicochemical Properties of the Precursor N-desalkylflurazepam
| Property | Predicted Value | Source |
| Melting Point | 204-206°C | [5] |
| Boiling Point | 454.0 ± 45.0 °C | [5] |
| pKa (Strongest Acidic) | 11.55 ± 0.70 to 12.29 | [5][6] |
| logP | 2.7 to 3.35 | [6][7] |
Pharmacological Context: Signaling Pathway
This compound, as a benzodiazepine, exerts its effects by modulating the activity of GABA-A (gamma-aminobutyric acid type A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron. The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative, anxiolytic, and anticonvulsant properties associated with this class of drugs.
Experimental Protocols
The analysis of this compound in biological matrices is crucial for clinical and forensic toxicology. The following sections detail common experimental protocols for its extraction and quantification.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
Solid-phase extraction is a widely used technique for the cleanup and concentration of benzodiazepines from complex biological matrices like urine.
Materials:
-
Urine sample
-
Internal standard solution (e.g., deuterated benzodiazepine analog)
-
β-glucuronidase enzyme
-
Ammonium acetate buffer (0.5 M, pH 5.0)
-
Phosphoric acid (4%)
-
SPE cartridges (e.g., Oasis MCX)
-
Elution solvent (e.g., 60:40 acetonitrile:methanol with 5% strong ammonia solution)
-
Sample diluent (e.g., 2% acetonitrile:1% formic acid in water)
Procedure:
-
To 200 µL of the urine sample in a well of an extraction plate, add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Incubate the plate at 50°C for 1 hour to allow for enzymatic hydrolysis of any conjugated metabolites.
-
Quench the reaction by adding 200 µL of 4% phosphoric acid.
-
Load the entire sample onto the conditioned and equilibrated SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Dry the sorbent bed completely under vacuum.
-
Elute the analytes with the elution solvent.
-
Dilute the eluate with the sample diluent before analysis by LC-MS/MS.
Analytical Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of benzodiazepines and their metabolites.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., CORTECS UPLC C18+)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to achieve separation of the analyte from other compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.4 mL/min)
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
Data Analysis:
-
Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in a research or forensic setting.
This guide provides foundational knowledge for professionals working with this compound. For specific applications, further method development and validation are essential to ensure accurate and reliable results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. biorbyt.com [biorbyt.com]
- 5. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Desalkylflurazepam | C15H10ClFN2O | CID 4540 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Hydroxy desalkylflurazepam potential sedative and anxiolytic effects
An In-Depth Technical Guide on the Potential Sedative and Anxiolytic Effects of 3-Hydroxy desalkylflurazepam
Introduction
This compound is a benzodiazepine that is a metabolite of desalkylflurazepam.[1] Like other compounds in its class, it is presumed to exhibit sedative and anxiolytic properties.[2][3][4][5] Benzodiazepines exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6][7] This document provides a technical overview of the pharmacology, and presumed effects of this compound, based on the known characteristics of benzodiazepines and its parent compounds.
Pharmacology
Mechanism of Action
Benzodiazepines, including this compound, function as positive allosteric modulators of the GABA-A receptor.[8] They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine binding site.[6] This binding event does not activate the receptor directly but enhances the affinity of the receptor for GABA.[6] The increased binding of GABA leads to a greater frequency of chloride ion channel opening, resulting in an influx of chloride ions into the neuron.[8] This hyperpolarizes the neuron, making it less likely to fire and thus causing a depressant effect on the central nervous system, which manifests as sedation and anxiolysis.[8][9]
Pharmacokinetics
Table 1: Pharmacokinetic Parameters of Desalkylflurazepam (Metabolite Precursor to this compound)
| Parameter | Value | Species | Notes |
| Elimination Half-Life | 40 - 150 hours[12][13] | Human | Can be prolonged in the elderly.[12][13] |
| Time to Peak Plasma Concentration | 2 - 12 hours (following flutoprazepam administration)[14] | Human | Appears slowly in the blood.[12][13] |
| Accumulation | Extensive with multiple dosages[12][13] | Human | Slow washout after discontinuation of the parent drug.[12] |
digraph "Metabolic_Pathway" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#202124"];"Parent_BZD" [label="Parent Benzodiazepines\n(e.g., Flurazepam, Quazepam)", fillcolor="#FBBC05", fontcolor="#202124"]; "Desalkylflurazepam" [label="Desalkylflurazepam\n(Active Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3_Hydroxy" [label="this compound\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Parent_BZD" -> "Desalkylflurazepam" [label="Metabolism (Liver)"]; "Desalkylflurazepam" -> "3_Hydroxy" [label="Metabolism (Hydroxylation)"]; }
Experimental Protocols
Radioligand Binding Assay
To determine the binding affinity of this compound for the benzodiazepine receptor, a competitive radioligand binding assay would be employed. This in vitro method measures how effectively the test compound displaces a radiolabeled ligand with a known high affinity for the receptor.
Protocol:
-
Receptor Preparation: Synaptosomal membrane preparations are isolated from the cerebral cortex of rats or mice, or cell lines recombinantly expressing specific GABA-A receptor subtypes are used.[6]
-
Incubation: The receptor preparation is incubated with a radiolabeled ligand (e.g., [3H]Flunitrazepam) and varying concentrations of the unlabeled test compound (this compound).[6]
-
Separation: The incubation mixture is filtered through glass fiber filters to separate the bound from the unbound radioligand. The filters are then washed with a cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity remaining on the filters, which corresponds to the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which reflects the binding affinity of the test compound for the receptor.
Quantitative Data
While specific quantitative binding data for this compound is not available in the reviewed literature, the following table provides comparative binding affinities for other benzodiazepines to provide context.
Table 2: Comparative GABA-A Receptor Binding Affinities (Ki, nM) of Select Benzodiazepines
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |
| Diazepam | 1.8 ± 0.2 | 1.3 ± 0.1 | 1.4 ± 0.1 | 1.1 ± 0.1 |
| Flunitrazepam | 0.45 ± 0.03 | 0.48 ± 0.02 | 0.50 ± 0.03 | 0.52 ± 0.03 |
| Triazolam | 0.41 ± 0.03 | 0.23 ± 0.01 | 0.38 ± 0.02 | 0.24 ± 0.01 |
| Clonazepam | 0.23 ± 0.01 | 0.12 ± 0.01 | 0.19 ± 0.01 | 0.13 ± 0.01 |
Conclusion
This compound, as a benzodiazepine and a metabolite of the long-acting desalkylflurazepam, is expected to possess sedative and anxiolytic properties. Its mechanism of action is anticipated to be consistent with other benzodiazepines, involving the positive allosteric modulation of the GABA-A receptor. Due to the long half-life of its precursor, it may also have a prolonged duration of action. However, a comprehensive understanding of its specific pharmacological and pharmacokinetic profile requires direct experimental investigation. The protocols outlined in this guide provide a framework for such future research.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective [mdpi.com]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. amboss.com [amboss.com]
- 10. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 11. N-desalkylflurazepam | 2886-65-9 [chemicalbook.com]
- 12. karger.com [karger.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-Hydroxy Desalkylflurazepam in Biological Matrices using LC-MS/MS
Introduction
3-Hydroxy desalkylflurazepam is a metabolite of several benzodiazepines, including flurazepam, and its quantification in biological samples is crucial for clinical and forensic toxicology. This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound. The described protocol is intended for researchers, scientists, and drug development professionals.
Principle
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry combined with the separation power of liquid chromatography. After extraction from the biological matrix, the sample is injected into an LC-MS/MS system. This compound is separated from other matrix components on a reversed-phase HPLC column and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of an internal standard.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for its efficiency in removing matrix interferences.
Materials:
-
SPE cartridges (e.g., Oasis MCX µElution Plates)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Internal Standard (IS) working solution (e.g., Diazepam-d5)
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Protocol:
-
Sample Pre-treatment: To 500 µL of plasma or urine, add 50 µL of the internal standard working solution and vortex briefly.
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a solution of 20% acetonitrile in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of a solution of 2% ammonium hydroxide in ethyl acetate.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water[2] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[2] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 5 - 10 µL[1] |
| Column Temperature | 40°C[4] |
| Gradient Program | Start at 15% B, increase to 32% B over 10 min, then ramp to 100% B and hold for 2 min.[2] |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Conditions |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM)[5] |
| Gas Temperature | 300°C[2] |
| Gas Flow | 6 L/min[2] |
| Nebulizer Pressure | 40 psi[2] |
| Capillary Voltage | 4 kV[2] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 289.1 | 140.1 (Quantifier)[6] | 41 |
| 289.1 | 226.1 (Qualifier)[6] | 39 | |
| Diazepam-d5 (IS) | 290.2 | 198.2 | 28 |
Data Presentation
Table 1: Calibration Curve Data
A typical calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.025 |
| 5 | 0.128 |
| 10 | 0.255 |
| 50 | 1.27 |
| 100 | 2.53 |
| 250 | 6.32 |
| 500 | 12.6 |
Linearity: The method demonstrates excellent linearity over the concentration range of 1-500 ng/mL, with a correlation coefficient (r²) of >0.99.[1]
Table 2: Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3 | ± 10% | < 15% | < 15% |
| Medium | 40 | ± 8% | < 10% | < 10% |
| High | 300 | ± 5% | < 5% | < 10% |
The intra-day and inter-day precision, expressed as the relative standard deviation (%RSD), are typically within ±15%.[1]
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95% | < 15% |
| High | 300 | 90 - 105% | < 10% |
The extraction recovery is consistently high, and the matrix effect is minimal, ensuring reliable quantification.[5]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship for quantitative analysis.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The protocol, including sample preparation and instrumental analysis, is robust and suitable for high-throughput screening in clinical and forensic laboratories.[3] The validation data demonstrates excellent linearity, accuracy, and precision, meeting the requirements for bioanalytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. academicworks.cuny.edu [academicworks.cuny.edu]
- 3. A rapid and accurate UPLC/MS/MS method for the determination of benzodiazepines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: High-Sensitivity Detection and Quantification of 3-Hydroxy Desalkylflurazepam in Human Urine Samples using LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective detection and quantification of 3-hydroxy desalkylflurazepam, a metabolite of several benzodiazepines, in human urine samples. The methodology employs enzymatic hydrolysis followed by solid-phase extraction (SPE) and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for clinical research, forensic toxicology, and drug metabolism studies. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a DOT language diagram.
Introduction
This compound is a significant metabolite of benzodiazepines such as flurazepam. Its detection in urine is a key indicator of the parent drug's administration. Due to the extensive metabolism and conjugation of benzodiazepines prior to excretion, a robust analytical method is required to accurately quantify these compounds in biological matrices. This protocol outlines a reliable LC-MS/MS method for the analysis of this compound in urine, offering high sensitivity and specificity. The procedure includes a crucial enzymatic hydrolysis step to cleave glucuronide conjugates, ensuring the detection of the total metabolite concentration.
Experimental Protocol
This protocol is adapted from established methods for benzodiazepine analysis in urine.[1][2][3][4][5]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Diazepam-d5, Oxazepam-d5)
-
β-glucuronidase from E. coli or Helix pomatia
-
Ammonium acetate buffer (0.5 M, pH 5.0)
-
Phosphoric acid (4%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX µElution Plates)
-
Human urine (drug-free for calibration and controls)
2. Sample Preparation
-
Sample Pre-treatment: To a 200 µL aliquot of urine sample, add 20 µL of internal standard solution (e.g., 250 ng/mL).[1]
-
Enzymatic Hydrolysis: Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[1]
-
Incubation: Incubate the mixture at 50-60°C for 1 to 2 hours to ensure complete hydrolysis of glucuronide conjugates.[1][5]
-
Quenching: Quench the reaction by adding 200 µL of 4% phosphoric acid.[1]
3. Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition the SPE cartridges with methanol followed by deionized water. (Note: Some modern SPE sorbents may not require this step).[1]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an acidic solution (e.g., 0.02 N HCl) followed by a weak organic solvent (e.g., 20% methanol) to remove interferences.[1]
-
Elution: Elute the analyte and internal standard with an appropriate solvent mixture (e.g., 60:40 acetonitrile:methanol with 5% strong ammonia solution).[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for benzodiazepines.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
Quantitative Data
The following table summarizes typical quantitative performance data for benzodiazepine analysis in urine using LC-MS/MS. The values for this compound are representative and may vary depending on the specific instrumentation and laboratory conditions.
| Analyte | Method | LLOQ (ng/mL) | Linearity (ng/mL) | Recovery (%) | Reference |
| This compound | LC-MS/MS | 5 | 5 - 1000 | 85 - 105 | [2] |
| Oxazepam | GC-MS | 65 | N/A | N/A | [6] |
| Lorazepam | GC-MS | 40 | N/A | N/A | [6] |
| General Benzodiazepines | LC-MS/MS | 5 | 5 - 1000 | 83.0 - 100.5 | [2] |
| Various Benzodiazepines | LC-MS/MS | 0.1 - 10 | 10 - 100 | 56 - 83 | [5][7] |
N/A: Not explicitly available in the cited literature.
Experimental Workflow Diagram
Caption: Experimental workflow for the detection of this compound in urine.
Signaling Pathway Diagram
While a traditional signaling pathway is not applicable to an analytical chemistry workflow, the following diagram illustrates the metabolic pathway leading to the formation of this compound.
Caption: Metabolic pathway of Flurazepam to this compound.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in human urine. The protocol, which includes enzymatic hydrolysis and solid-phase extraction, ensures high recovery and sensitivity, making it well-suited for various research and diagnostic applications. The provided workflow and metabolic pathway diagrams offer clear visual aids for understanding the experimental procedure and the analyte's origin.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 3-Hydroxy desalkylflurazepam in Blood Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy desalkylflurazepam is a metabolite of the benzodiazepine, desalkylflurazepam. As with many benzodiazepines and their metabolites, accurate quantification in biological matrices such as blood serum is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document provides a detailed application note and protocol for the quantitative analysis of this compound in blood serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Principle of the Method
This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the separation and detection of this compound. The serum sample is first subjected to a sample preparation procedure to remove proteins and other interfering substances. The analyte is then separated from other matrix components using a reversed-phase high-performance liquid chromatography (HPLC) column. The separated analyte is subsequently ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard.
Experimental Protocols
Materials and Reagents
-
This compound certified reference material
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human blood serum (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., ethyl acetate)
Instrumentation
-
A liquid chromatography system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 500 µL of serum, add the internal standard solution. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 305.1 | 287.1 | 20 |
| 259.1 | 25 | ||
| This compound-d4 (IS) | 309.1 | 291.1 | 20 |
Note: The optimal collision energies may vary depending on the mass spectrometer used and should be optimized in the user's laboratory.
Data Presentation
The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar benzodiazepine assays and should be confirmed during method validation.
| Validation Parameter | Expected Performance |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Mandatory Visualizations
Application Notes and Protocols for the Analytical Detection of Benzodiazepine Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of benzodiazepine metabolites in various biological matrices. Detailed protocols for commonly employed techniques are included to assist researchers in the implementation of these methods.
Introduction to Benzodiazepine Metabolism and Detection
Benzodiazepines (BZDs) are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, and anticonvulsant properties. Following administration, BZDs undergo extensive metabolism in the body, primarily in the liver, before excretion. The detection of BZD metabolites is crucial in clinical and forensic toxicology to confirm drug exposure, assess compliance, and investigate potential abuse. The primary metabolic pathways involve oxidation (N-dealkylation and hydroxylation) mediated by cytochrome P450 (CYP) enzymes, followed by glucuronide conjugation.[1][2] Many of the hydroxylated metabolites are pharmacologically active and may have long half-lives.[1]
The choice of analytical method depends on the specific benzodiazepine, the biological matrix, and the required sensitivity and specificity. Common biological specimens for BZD analysis include urine, blood, and hair.[3]
Analytical Techniques for Metabolite Detection
A variety of analytical techniques are available for the detection of benzodiazepine metabolites, ranging from initial screening immunoassays to highly specific and sensitive chromatographic methods.
Immunoassays
Immunoassays are widely used for the initial screening of benzodiazepines in urine due to their speed and ease of use.[4][5] These assays utilize antibodies that recognize specific benzodiazepine structures. However, a significant limitation is the potential for false-negative results, as many immunoassays exhibit poor cross-reactivity with glucuronidated metabolites, which are the primary excretion products for many benzodiazepines like lorazepam.[4][6][7] To address this, some immunoassays incorporate a β-glucuronidase hydrolysis step to cleave the glucuronide moiety, thereby increasing the detection sensitivity for these metabolites.[4][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for the confirmation and quantification of benzodiazepines and their metabolites.[3][8][9] This method offers high sensitivity and specificity.[3] Sample preparation for GC-MS analysis often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes from the biological matrix.[8][9] For many benzodiazepines, a derivatization step is necessary to improve their thermal stability and chromatographic properties.[8][9][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the analysis of benzodiazepines and their metabolites due to its high sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[3][11][12] This technique is suitable for analyzing various biological matrices, including blood, urine, and hair.[11][13][14]
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of benzodiazepine metabolites.
Table 1: Performance of LC-MS/MS Methods for Benzodiazepine Metabolite Detection in Serum/Blood
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| 7-aminoclonazepam | Serum | LC-MS/MS | 0.3 - 11.4 | - | >58.1 | [11] |
| 7-aminonitrazepam | Serum | LC-MS/MS | 0.3 - 11.4 | - | >58.1 | [11] |
| N-desmethylclobazam | Serum | LC-MS/MS | 0.3 - 11.4 | - | >58.1 | [11] |
| N-desmethyldiazepam | Serum | LC-MS/MS | 0.3 - 11.4 | - | >58.1 | [11] |
| α-hydroxyalprazolam | Blood | LC-MS/MS | - | 1.0 | - | [12] |
| Oxazepam | Blood | LC-MS/MS | - | 1.0 | - | [12] |
| Temazepam | Blood | LC-MS/MS | - | 1.0 | - | [12] |
| Clonazepam | Blood | GC-MS/MS | 0.5 | 1.0 | 91.8 - 118.6 | [15] |
| Diazepam | Blood | GC-MS/MS | 1.0 | 2.5 | 91.8 - 118.6 | [15] |
| Lorazepam | Blood | GC-MS/MS | 2.5 | 5.0 | 91.8 - 118.6 | [15] |
Table 2: Performance of Analytical Methods for Benzodiazepine Metabolite Detection in Hair
| Analyte | Matrix | Method | LOD (pg/mg) | LOQ (pg/mg) | Recovery (%) | Reference |
| Diazepam | Hair | UHPLC-MS/MS | - | 0.5 - 2.5 | - | [16] |
| Nordazepam | Hair | UHPLC-MS/MS | - | 0.5 - 2.5 | - | [16] |
| Oxazepam | Hair | UHPLC-MS/MS | - | 0.5 - 2.5 | - | [16] |
| Temazepam | Hair | UHPLC-MS/MS | - | 0.5 - 2.5 | - | [16] |
| Oxazepam glucuronide | Hair | UHPLC-MS/MS | - | 10 | - | [16] |
| Temazepam glucuronide | Hair | UHPLC-MS/MS | - | 10 | - | [16] |
| 7-Aminoflunitrazepam | Hair | LC-MS-MS | - | - | 53 - 98 | [17] |
| Nordiazepam | Hair | LC-MS-MS | - | - | 53 - 98 | [17] |
| Oxazepam | Hair | LC-MS-MS | - | - | 53 - 98 | [17] |
| Temazepam | Hair | LC-MS-MS | - | - | 53 - 98 | [17] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Benzodiazepine Metabolites in Urine
This protocol describes a simplified solid-phase extraction (SPE) and LC-MS/MS method for the analysis of a comprehensive panel of benzodiazepines and their metabolites in urine.[13]
Materials:
-
Oasis MCX µElution Plates
-
Urine samples, calibrators, and quality controls
-
Internal standard solution (250 ng/mL)
-
0.5 M Ammonium acetate buffer (pH 5.0)
-
β-glucuronidase enzyme
-
4% Phosphoric acid (H₃PO₄)
-
0.02 N Hydrochloric acid (HCl)
-
20% Methanol (MeOH)
-
Elution solvent: 60:40 Acetonitrile (ACN):MeOH with 5% strong ammonia solution
-
Sample diluent: 2% ACN:1% formic acid in water
-
LC-MS/MS system
Procedure:
-
Sample Pretreatment and Hydrolysis:
-
Add 200 µL of urine to each well of the Oasis MCX µElution Plate.
-
Add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer containing β-glucuronidase.
-
Incubate the plate at 50°C for 1 hour.
-
Quench the reaction by adding 200 µL of 4% H₃PO₄.
-
-
Solid-Phase Extraction (SPE):
-
Draw the pretreated samples through the sorbent bed by applying a vacuum.
-
Wash the wells with 200 µL of 0.02 N HCl.
-
Wash the wells with 200 µL of 20% MeOH.
-
Elute the analytes with 2 x 25 µL of the elution solvent.
-
-
Sample Dilution and Analysis:
-
Dilute the eluted samples with 100 µL of the sample diluent.
-
Inject an appropriate volume into the LC-MS/MS system for analysis.
-
Protocol 2: GC-MS Analysis of Benzodiazepine Metabolites in Blood
This protocol outlines a general procedure for the analysis of benzodiazepines and their metabolites in blood using GC-MS, involving liquid-liquid extraction and derivatization.[9]
Materials:
-
Blood samples, calibrators, and quality controls
-
Internal standard solution
-
pH 9 buffer
-
Chloroform
-
Derivatizing agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide - MTBSTFA)[8]
-
GC-MS system
Procedure:
-
Sample Preparation:
-
To 1 mL of blood, add the internal standard.
-
Adjust the pH to 9 with the appropriate buffer.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of chloroform and vortex for 10 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in the derivatizing agent.
-
Heat the sample according to the derivatizing agent's protocol to facilitate the reaction.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Visualizations
Caption: Simplified metabolic pathway of Diazepam.
Caption: General workflow for Solid-Phase Extraction (SPE).
References
- 1. ClinPGx [clinpgx.org]
- 2. scispace.com [scispace.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Evaluation of a Benzodiazepine Immunoassay for Urine Drug Testing in Clinical Specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of an EI-GC-MS method for the determination of benzodiazepine drugs and their metabolites in blood: applications in clinical and forensic toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. Simultaneous determination of benzodiazepines and their metabolites in human serum by liquid chromatography-tandem mass spectrometry using a high-resolution octadecyl silica column compatible with aqueous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. waters.com [waters.com]
- 14. LC-MS/MS Analysis of 13 Benzodiazepines and Metabolites in Urine, Serum, Plasma, and Meconium | Springer Nature Experiments [experiments.springernature.com]
- 15. Making sure you're not a bot! [mostwiedzy.pl]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Utilizing 3-Hydroxy Desalkylflurazepam as a Biomarker for Flurazepam Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurazepam, a long-acting benzodiazepine, is prescribed for the treatment of insomnia. Due to its extensive metabolism and the long half-life of its primary active metabolite, desalkylflurazepam, monitoring its use can be complex. This document provides detailed application notes and protocols for the use of 3-hydroxy desalkylflurazepam, a secondary metabolite, as a specific biomarker for flurazepam administration. The detection of this metabolite in urine can offer a more definitive confirmation of the parent drug's use, particularly in differentiating it from the intake of desalkylflurazepam itself, which is available as a designer drug.
Rationale for this compound as a Biomarker
Flurazepam undergoes rapid and extensive metabolism in the body. It is first converted to hydroxyethylflurazepam and flurazepam aldehyde, which are short-lived, and then to the major active metabolite, desalkylflurazepam (also known as norflurazepam). Desalkylflurazepam has a very long elimination half-life, ranging from 47 to 150 hours, leading to its accumulation in the body with chronic use.[1]
Desalkylflurazepam is further metabolized via hydroxylation to form this compound. While not typically found in measurable quantities in blood, this compound is excreted in the urine.[2] Crucially, the presence and ratio of this compound to desalkylflurazepam in urine can serve as a key indicator to distinguish between the administration of flurazepam and the direct consumption of desalkylflurazepam.[2][3] A higher ratio of the hydroxylated metabolite is indicative of the metabolic cascade originating from flurazepam.
Metabolic Pathway of Flurazepam
The metabolic conversion of flurazepam to this compound involves a multi-step process primarily occurring in the liver.
References
Application Note: Solid-Phase Extraction Protocol for 3-Hydroxy Desalkylflurazepam
**Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of 3-Hydroxy desalkylflurazepam from biological matrices, primarily urine. The described method utilizes a mixed-mode cation exchange SPE format, which has demonstrated high efficiency and recovery for a broad range of benzodiazepines, including their metabolites. This protocol is intended for research and forensic toxicology applications requiring a robust and reliable sample preparation method for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
**Introduction
This compound is a metabolite of several benzodiazepine drugs. Accurate and sensitive quantification of this analyte in biological samples is crucial for clinical and forensic toxicology. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and amenability to automation.[1][2] This protocol details a mixed-mode SPE procedure that effectively removes matrix interferences such as salts, pigments, and proteins, thereby improving analytical performance and sensitivity.[3]
Experimental Protocol
This protocol is a composite methodology based on established procedures for benzodiazepine panels.[1][3]
1. Materials and Reagents
-
SPE Cartridges: Mixed-mode cation exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX)[1][3]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (deionized or LC-MS grade)
-
Ammonium Acetate Buffer (0.5 M, pH 5.0)
-
β-glucuronidase (from Patella vulgata or similar)[1]
-
Phosphoric Acid (4%)
-
Hydrochloric Acid (0.02 N)
-
Ammonium Hydroxide (5% in elution solvent)
-
Internal Standard Solution (e.g., deuterated this compound)
2. Sample Pretreatment (for Urine Samples)
-
Pipette 200 µL of the urine sample into a microcentrifuge tube or the well of a 96-well plate.[1]
-
Add 20 µL of the internal standard solution.[1]
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.[1]
-
Vortex the mixture gently.
-
Incubate the sample at 50-65°C for 1-2 hours to facilitate enzymatic hydrolysis of glucuronide conjugates.[1][4]
-
After incubation, cool the sample to room temperature.
-
Quench the reaction by adding 200 µL of 4% phosphoric acid. This step also acidifies the sample to ensure the analyte is in a cationic state for optimal binding to the mixed-mode sorbent.[1]
3. Solid-Phase Extraction Procedure
Note: Some modern mixed-mode SPE protocols, such as the one for Waters Oasis MCX µElution Plates, may eliminate the conditioning and equilibration steps for a more streamlined workflow.[1] However, a traditional approach is detailed below for broader applicability.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pretreated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).[4]
-
Washing:
-
Drying: Dry the SPE cartridge thoroughly under high vacuum for at least 30 seconds to 1 minute to remove any residual wash solvents.[1][4]
-
Elution:
-
Elute the analyte with 2 x 25 µL of a solution of 60:40 acetonitrile:methanol containing 5% ammonium hydroxide. The basic pH neutralizes the analyte, disrupting its interaction with the cation exchange sorbent and allowing for its elution.
-
-
Post-Elution:
-
Dilute the eluate with 100 µL of a sample diluent suitable for the analytical instrument (e.g., 2% acetonitrile with 1% formic acid in water).
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation
The following table summarizes typical performance data for the extraction of benzodiazepines using mixed-mode SPE, demonstrating the effectiveness of this methodology.
| Analyte | Matrix | SPE Sorbent | Recovery (%) | RSD (%) | LOQ (ng/mL) | Reference |
| Desalkylflurazepam | Urine | Bond Elut Plexa PCX | 115 | 13 | 1.0 | [3] |
| General Benzodiazepines | Urine | Oasis MCX | Average 91 | <15 | 0.5 | [1] |
Note: Recovery values can exceed 100% due to matrix effects or experimental variability.
Visualization of the SPE Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound.
Caption: SPE Workflow for this compound.
References
Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxy desalkylflurazepam
These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 3-Hydroxy desalkylflurazepam in biological matrices, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a significant metabolite of several benzodiazepines, including flurazepam and its active metabolite, desalkylflurazepam. Due to its polar nature stemming from the hydroxyl group, direct analysis by GC-MS is challenging, necessitating a derivatization step to enhance volatility and thermal stability.[1] Silylation is a common and effective derivatization technique for hydroxylated benzodiazepines, though other methods such as propylation and propionylation have also been reported for this analyte.[1][2]
This document outlines a complete workflow, from sample preparation and derivatization to GC-MS analysis and data interpretation. The provided protocols are based on established methods for benzodiazepine analysis and can be adapted and validated for specific laboratory instrumentation and requirements.
Metabolic Pathway of Flurazepam
Flurazepam undergoes extensive metabolism in the body. A key pathway involves the dealkylation of the ethylamino side chain to form desalkylflurazepam (also known as norflurazepam).[3] This active metabolite is then further metabolized via hydroxylation by liver microsomal enzymes to form this compound.[4] Understanding this metabolic sequence is crucial for interpreting toxicological findings.
Caption: Metabolic conversion of Flurazepam.
Experimental Protocols
The following sections detail the recommended procedures for the analysis of this compound.
Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)
For urine samples, an initial enzymatic hydrolysis step is necessary to cleave the glucuronide conjugate of this compound, releasing the free analyte for extraction. This is followed by Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte.
Materials:
-
β-glucuronidase (from Helix pomatia or similar)
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Phosphate buffer (pH 6.0)
-
Internal Standard (IS) solution (e.g., Diazepam-d5)
-
Methanol (HPLC grade)
-
Deionized water
-
SPE Cartridges (e.g., C18)
-
Nitrogen gas evaporator
-
Centrifuge
Procedure:
-
Enzymatic Hydrolysis: To 1-5 mL of the urine sample, add an appropriate volume of internal standard. Add 1-2 mL of 0.1 M sodium acetate buffer (pH 5.0) containing β-glucuronidase (e.g., 5,000 units/mL). Vortex the mixture and incubate at 65°C for 1-2 hours. After incubation, allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water, and finally 3 mL of phosphate buffer (pH 6.0) through the cartridge.
-
Sample Loading: Load the cooled, hydrolyzed sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a 20% methanol in water solution to remove polar interferences. Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 5 minutes.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C. The dried extract is now ready for derivatization.
Derivatization
As previously mentioned, derivatization is a critical step. Silylation is a widely used and effective method.
3.2.1. Silylation Protocol
Materials:
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (anhydrous)
-
Heating block or oven
Procedure:
-
Reconstitute the dried extract from the SPE step in 50 µL of anhydrous ethyl acetate.
-
Add 50 µL of MSTFA with 1% TMCS to the reconstituted extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[1]
-
Cool the vial to room temperature before GC-MS injection.
3.2.2. Alternative Derivatization: Propylation and Propionylation
A sequential derivatization involving propylation followed by propionylation has been specifically reported for the analysis of N-desalkyl-3-hydroxyflurazepam.[2] This method derivatizes both the secondary amine in the lactam ring and the hydroxyl group.
Note: Detailed procedural steps for this specific dual derivatization are less commonly available in general literature and may require optimization based on the original reporting study.
GC-MS Instrumental Parameters
The following are recommended starting parameters for the GC-MS analysis of the derivatized this compound. Optimization may be necessary for your specific instrument.
| Parameter | Recommended Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for initial identification |
Data Presentation and Quantitative Analysis
For quantitative analysis, a multi-point calibration curve should be prepared using a certified reference material of this compound. The following tables serve as templates for presenting the quantitative data.
Table 1: GC-MS Quantitative Parameters for Derivatized this compound
| Analyte | Derivatization | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Silylated (TMS) | To be determined | To be determined | To be determined |
| Internal Standard (e.g., Diazepam-d5) | Silylated (TMS) | To be determined | To be determined | To be determined |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | e.g., 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
Experimental Workflow
The entire analytical process, from sample receipt to data analysis, is summarized in the following workflow diagram.
Caption: Workflow for GC-MS analysis.
Conclusion
The successful GC-MS analysis of this compound is highly dependent on effective sample preparation and derivatization to overcome the challenges posed by its polarity. The protocols outlined in these application notes provide a robust framework for the sensitive and specific quantification of this important benzodiazepine metabolite. It is imperative that laboratories validate this method on their own instrumentation to establish specific quantitative parameters such as retention times, characteristic ions, and detection limits.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
- 4. Hydroxylation of three benzodiazepines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Benzodiazepines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of benzodiazepines in various matrices, including pharmaceutical formulations and biological fluids. It includes comprehensive experimental protocols and data presented for easy comparison.
Introduction
Benzodiazepines are a class of psychoactive drugs widely prescribed for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[1][2] Accurate and reliable quantification of these compounds is crucial in clinical toxicology, forensic science, and pharmaceutical quality control.[1][2] HPLC is a powerful and versatile technique for the separation and determination of benzodiazepines due to its high resolution, sensitivity, and specificity.[3][4] This application note details validated HPLC methods coupled with UV-Vis or Diode Array Detection (DAD) for the analysis of a range of commonly prescribed benzodiazepines.
Principle of the Method
The described methods utilize reversed-phase HPLC, where the stationary phase is nonpolar (typically C8 or C18) and the mobile phase is a polar mixture, often consisting of acetonitrile or methanol and an aqueous buffer.[5][6] The separation is based on the differential partitioning of the benzodiazepine analytes between the stationary and mobile phases. Detection is commonly achieved by measuring the absorbance of the analytes in the ultraviolet (UV) region, typically between 240 nm and 254 nm.[5][7] For enhanced sensitivity and specificity, especially in complex biological matrices, HPLC can be coupled with mass spectrometry (LC-MS/MS).[8][9]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acids/Bases: Formic acid, ammonia solution for pH adjustment.[5][8]
-
Reference Standards: Certified reference standards of the benzodiazepines of interest (e.g., Diazepam, Lorazepam, Alprazolam, Clonazepam, etc.).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges for sample clean-up.[6][10]
Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each benzodiazepine reference standard (e.g., 1 mg/mL) in methanol.[5] Store at -20°C.[8]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with the mobile phase or a suitable solvent to achieve a desired concentration range for calibration.[11]
Sample Preparation
-
Tablets: Weigh and finely powder a representative number of tablets. Dissolve a portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), in the mobile phase. Sonicate for 15-30 minutes to ensure complete dissolution.[5]
-
Injections: Dilute the injection solution with the mobile phase to a concentration within the calibration range.[5]
-
Filtration: Filter the resulting solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5]
A robust sample preparation is critical to remove interfering endogenous components. Solid-Phase Extraction (SPE) is a commonly employed technique.[1][7][10]
-
Pre-treatment: To a 1 mL aliquot of the biological sample (plasma, serum, or urine), add an internal standard.[10]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.[5]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a low percentage of organic solvent to remove polar interferences.[10]
-
Elution: Elute the benzodiazepines from the cartridge with a suitable organic solvent like methanol or a mixture of methanol and acetonitrile.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.[10]
HPLC Operating Conditions
The following tables summarize typical HPLC conditions for the analysis of various benzodiazepines.
Table 1: HPLC Instrumental Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Eurospher-100-5 C18 (250 mm × 4.6 mm, 5 µm)[12] | Kromasil C8 (250 x 4 mm, 5 µm)[7] | Xterra MS C18 (150 mm x 2.1 mm, 3.5 µm)[8] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.32) (37:63, v/v)[12] | Methanol:0.05M Ammonium Acetate:Acetonitrile (Gradient)[7] | Methanol:0.006 M Formic Acid (pH 3) (Gradient)[8] |
| Flow Rate | 1.0 mL/min[12] | 1.0 mL/min[7] | Not Specified |
| Detection Wavelength | 254 nm[12] | 240 nm[7] | MS/MS Detection[8] |
| Column Temperature | Ambient | Ambient | Not Specified |
| Injection Volume | 20 µL | 20 µL | Not Specified |
Quantitative Data Summary
The following tables provide a summary of quantitative data for the HPLC analysis of several benzodiazepines, compiled from various studies.
Table 2: Retention Times and Linearity Data
| Benzodiazepine | Retention Time (min) | Linearity Range | Correlation Coefficient (R²) | Reference |
| Alprazolam | 24.2 | 0.1 - 10 µg/mL | >0.99 | [12] |
| Bromazepam | Not Specified | 5 - 500 ng/mL | >0.9992 | [3] |
| Clonazepam | Not Specified | 3 - 500 ng/mL | >0.9992 | [3] |
| Diazepam | 32.4 | 5 - 500 ng/mL | >0.9992 | [3][12] |
| Flunitrazepam | Not Specified | 0.20 –15.00 ng/mL | >0.99 | [11] |
| Lorazepam | 13.3 | 3 - 500 ng/mL | >0.9992 | [3][12] |
| Midazolam | Not Specified | 0.12 - 0.18 mg/mL | >0.99 | [5] |
| Nitrazepam | Not Specified | 8 - 100 ppm | 0.99626 | [4] |
Table 3: Method Validation Parameters
| Benzodiazepine | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Alprazolam | 30 ng/mL | 100 ng/mL | 94 - 100 | [10][12] |
| Bromazepam | 1.26 - 2.09 ng/mL | 5.09 - 6.34 ng/mL | 88 - 113 | [3][7] |
| Clonazepam | 1.26 - 2.09 ng/mL | 4.38 - 7.65 ng/mL | 94 - 100 | [3][10] |
| Diazepam | 30 ng/mL | 100 ng/mL | 88 - 113 | [7][12] |
| Flunitrazepam | 0.033–0.167 ng/µL | Not Specified | 88 - 113 | [7] |
| Lorazepam | 30 ng/mL | 100 ng/mL | 88 - 113 | [7][12] |
| Midazolam | Not Specified | Not Specified | 91.5 - 99.0 (in serum) | [5] |
| Nitrazepam | 5 nmol/L | Not Specified | 94 - 100 | [6][10] |
Visualizations
Caption: Experimental workflow for benzodiazepine analysis by HPLC.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. saspublishers.com [saspublishers.com]
- 5. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. agilent.com [agilent.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of benzodiazepines in vitreous humor by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3-Hydroxy desalkylflurazepam in Forensic Toxicology
Introduction
3-Hydroxy desalkylflurazepam (also known as N-Desalkyl-3-hydroxyflurazepam) is a significant metabolite in the forensic analysis of benzodiazepine consumption. It is a downstream metabolite of several prescribed benzodiazepines, including flurazepam and desalkylflurazepam[1][2]. Due to the extensive metabolism of parent benzodiazepine compounds in the body, which can lead to rapid clearance, the detection of metabolites like this compound in biological samples is crucial for toxicological interpretation[3]. Its presence in blood, urine, or postmortem tissues can confirm the ingestion of its parent drugs, even when the original compound is no longer detectable. This is particularly important in cases of drug-facilitated crimes, driving under the influence (DUI), and postmortem investigations, where a significant time may have elapsed between ingestion and sample collection[3][4].
Metabolic Pathway and Toxicological Significance
Benzodiazepines undergo extensive Phase I and Phase II metabolism in the liver. For a drug like flurazepam, the metabolic process involves multiple steps, creating a cascade of active and inactive metabolites. The detection of a longer-lasting, secondary metabolite such as this compound provides an extended window of detection. The interpretation of its presence must be done carefully, considering the potential parent drug and the overall toxicological profile[5].
dot
Caption: Metabolic pathway of Flurazepam to this compound.
Analytical Protocols
The gold standard for the identification and quantification of this compound in forensic toxicology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting trace amounts in complex biological matrices[6][7].
Protocol 1: Analysis of this compound in Postmortem Blood
This protocol outlines a typical procedure for the extraction and analysis of benzodiazepines from a whole blood sample.
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Objective: To remove proteins and isolate the target analyte from blood matrix interferents.
-
Procedure:
-
Pipette 1 mL of homogenized whole blood into a 15 mL centrifuge tube.
-
Add 100 µL of a deuterated internal standard mix (e.g., N-desalkylflurazepam-D4) to each sample[4].
-
Add 2 mL of cold acetonitrile to the tube to precipitate proteins[8].
-
Vortex the sample for 1 minute and centrifuge at 3,000 rpm for 10 minutes[8].
-
Decant the supernatant into a clean tube.
-
Condition a polymeric SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 2 mL of a 20% acetonitrile solution.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 2 mL of ethyl acetate containing 2% ammonium hydroxide[8].
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis[8].
-
2. Instrumental Analysis: LC-MS/MS
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: A C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm) is commonly used[2].
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol[2]
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and its internal standard. For example, for the related compound desalkylflurazepam, a transition might be m/z 289.1 → 225.1. A similar fragmentation pattern would be established for the hydroxylated metabolite.
-
Criteria for Identification: A positive identification requires the retention time to be within ±2% of a known standard, and the ratio of two specific MRM transitions must be within ±20% of the ratio observed for the standard[6].
-
dot
Caption: Experimental workflow for benzodiazepine analysis in blood.
Quantitative Data
The sensitivity of modern analytical methods allows for the detection of benzodiazepine metabolites at very low concentrations. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for method validation, typically defined as the signal-to-noise ratios of 3 and 10, respectively[9]. While specific quantitative data for this compound is sparse in readily available literature, data for its parent compound and other similar hydroxylated metabolites provide a strong reference point.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Method | Reference |
| Desalkylflurazepam | Whole Blood | 0.002 | 0.005 | LC-MS/MS | [2] |
| α-Hydroxyalprazolam | Blood | ~0.1 - 0.2 | ~0.2 - 0.5 | LC-MS/MS | [4][10] |
| 3-Hydroxyphenazepam | Blood | ~0.36 | ~2.94 | LC-MS/MS | [10] |
| Temazepam (3-hydroxydiazepam) | Whole Blood | 0.002 | 0.005 | LC-MS/MS | [2] |
| Oxazepam (metabolite) | Whole Blood | 0.002 | 0.005 | LC-MS/MS | [2] |
Note: The values presented are compiled from various validated methods and serve as a general guideline. Actual LOD/LOQ values are specific to each laboratory and validated method.
Concentrations in Forensic Cases:
Concentrations of benzodiazepine metabolites vary widely depending on the dosage, time since ingestion, and individual metabolic differences[3]. In postmortem cases, femoral blood concentrations of related compounds like phenazepam (a different benzodiazepine) have been reported in ranges from 0.007 mg/L to 0.360 mg/L in cases where it was not the cause of death, and as high as 1.64 mg/L in overdose cases[7]. These ranges highlight the importance of careful quantitative analysis and interpretation in a full case context.
References
- 1. caymanchem.com [caymanchem.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Frontiers | Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies [frontiersin.org]
- 4. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 5. researchgate.net [researchgate.net]
- 6. libraryonline.erau.edu [libraryonline.erau.edu]
- 7. Analysis of phenazepam and 3-hydroxyphenazepam in post-mortem fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Modern Instrumental Methods in Forensic Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Improving sensitivity for 3-Hydroxy desalkylflurazepam detection in complex matrices
Technical Support Center: Enhancing 3-Hydroxy desalkylflurazepam Detection
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of this compound detection in complex biological matrices such as urine and plasma.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical workflow for this compound, offering structured solutions to enhance assay sensitivity and reproducibility.
Question 1: I am observing a very low or no signal for this compound, especially in urine samples. What are the likely causes and how can I fix this?
Answer: Low or absent signal is a frequent challenge, often stemming from the metabolic state of the analyte or significant matrix interference. Here are the primary causes and their solutions:
-
Cause 1: Analyte Conjugation: In urine, this compound is predominantly present as a glucuronide conjugate, which is not directly detectable by most LC-MS/MS or GC-MS methods.[1]
-
Solution: Implement an enzymatic hydrolysis step before extraction.[1][2][3][4] This involves incubating the sample with a β-glucuronidase enzyme to cleave the glucuronide moiety, converting the metabolite into its free, detectable form.[1] This step is critical for accurately quantifying the total concentration of the metabolite.
-
-
Cause 2: Ion Suppression from Matrix Effects: Co-eluting endogenous compounds from complex matrices like plasma or urine can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a suppressed signal.[1][5]
-
Solution: Improve your sample cleanup protocol. If you are using a simple "dilute-and-shoot" or protein precipitation method, switching to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can significantly reduce matrix effects by providing a cleaner sample extract.[1]
-
-
Cause 3 (For GC-MS): Incomplete Derivatization: this compound is a polar compound and requires derivatization to increase its volatility for GC-MS analysis.[6] Incomplete derivatization will result in poor chromatographic performance and low sensitivity.
Caption: Troubleshooting workflow for low signal intensity.
Question 2: My quantitative results are inconsistent and show poor reproducibility. What could be the cause?
Answer: Poor reproducibility is often caused by uncontrolled variations in extraction efficiency and matrix effects between samples.
-
Solution: The most effective way to compensate for these variations is by using a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4. A SIL-IS behaves nearly identically to the analyte during extraction and ionization but is differentiated by mass in the MS. This corrects for sample-to-sample variability. If a SIL-IS is unavailable, use a structurally similar benzodiazepine analog that is not present in your samples as an internal standard.[2][7][8]
Question 3: I'm seeing poor peak shape (e.g., tailing, broadening) in my chromatogram. How can I improve it?
Answer: Poor peak shape can be attributed to both chromatographic issues and matrix interferences.
-
Solution 1: Enhance Sample Cleanup: As with low signal intensity, residual matrix components can interfere with the chromatography. Implementing a more effective SPE protocol is a primary solution.[1]
-
Solution 2: Optimize Chromatography: Adjust the LC gradient to provide better separation between this compound and any co-eluting interferences. Ensure the mobile phase composition is compatible with the analyte and column chemistry.
-
Solution 3 (For GC-MS): Prevent Thermal Degradation: Benzodiazepines can be thermally labile. Incomplete derivatization can lead to degradation in the hot GC injector, causing poor peak shape.[6] Confirm that derivatization is complete and consider optimizing the injector temperature.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and how can I formally assess them in my assay?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds in the sample matrix.[1] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which lead to inaccurate quantification.[1][5]
You can assess matrix effects using the post-extraction spike method .[1] This involves comparing the peak area of the analyte in two different samples:
-
Sample A: A blank matrix extract to which the analyte is added post-extraction.
-
Sample B: A pure solution of the analyte in the reconstitution solvent.
The Matrix Factor (MF) is calculated as: MF = (Peak Area in Sample A) / (Peak Area in Sample B) .
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
Q2: Which analytical technique is better for this analysis: LC-MS/MS or GC-MS?
A2: Both techniques are powerful, but LC-MS/MS is generally preferred for the analysis of this compound.
-
LC-MS/MS: Offers high sensitivity and specificity and can analyze the polar, non-volatile metabolite directly without the need for chemical derivatization.[9][10] This simplifies the workflow and removes a potential source of variability.
-
GC-MS: Is also highly specific and sensitive but requires a crucial derivatization step to make this compound volatile enough for gas chromatography.[6][11][12] While effective, this adds time and complexity to the sample preparation process.
Q3: What are the expected limits of quantification (LOQ) for this compound?
A3: The LOQ depends heavily on the methodology, instrumentation, and matrix. However, modern analytical techniques can achieve very low detection levels. The following table provides typical performance characteristics.
| Analytical Technique | Matrix | Sample Preparation | Typical LOQ Range (ng/mL) | Reference(s) |
| LC-MS/MS | Urine | Dilute-and-Shoot | 0.1 - 10 | [13] |
| LC-MS/MS | Urine | Solid-Phase Extraction | 0.1 - 1.0 | [14] |
| GC-MS | Urine | Solid-Phase Extraction & Derivatization | 50 | [7] |
Q4: Which sample preparation method provides the cleanest extract to improve sensitivity?
A4: The choice of sample preparation is critical for minimizing matrix effects and improving sensitivity. Here is a comparison of common techniques:
-
Dilute-and-Shoot: The fastest method but provides minimal cleanup, making it highly susceptible to matrix effects.[13]
-
Protein Precipitation (PPT): Primarily used for plasma/serum. It is simple but often leaves behind significant interferences like phospholipids.
-
Liquid-Liquid Extraction (LLE): A classic and effective technique that partitions the analyte into an organic solvent, leaving many interferences behind.[1][10]
-
Solid-Phase Extraction (SPE): Generally considered the gold standard for sample cleanup.[1] It uses a solid sorbent to selectively bind the analyte while matrix components are washed away, resulting in a much cleaner and more concentrated extract.[7][15][16]
Caption: Comparison of common sample preparation workflows.
Detailed Experimental Protocols
Protocol 1: Enzymatic Hydrolysis and SPE for Urine Samples
This protocol provides a robust method for extracting this compound from urine, incorporating hydrolysis to measure the total metabolite concentration.
Materials:
-
Urine sample
-
β-glucuronidase enzyme solution
-
Phosphate or Acetate buffer (as required by enzyme manufacturer)
-
Internal Standard (e.g., this compound-d4)
-
SPE Cartridges (e.g., C18 or a mixed-mode polymeric sorbent)
-
Methanol, Deionized Water, and other necessary solvents
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add the internal standard solution.
-
Hydrolysis: Add the appropriate buffer to adjust the pH for optimal enzyme activity. Add the β-glucuronidase enzyme, vortex briefly, and incubate (e.g., at 55-65°C for 1-2 hours).[15]
-
SPE Column Conditioning: Condition the SPE cartridge by washing sequentially with methanol and then deionized water/buffer. Do not allow the sorbent to go dry.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak organic solvent or aqueous buffer to remove polar interferences. This step is crucial for a clean extract.
-
Elution: Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol, acetonitrile, or a mixture with a modifying agent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Silylation Derivatization for GC-MS Analysis
This protocol details the derivatization of the extracted analyte to prepare it for GC-MS analysis.
Materials:
-
Dried sample extract from Protocol 1
-
Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[6] or N-methyl-N-(t-butyldimethylsilyl) trifluoroacetamide (MTBSTFA).[7][15]
-
Anhydrous Ethyl Acetate or other suitable solvent
-
Heating block or oven
Procedure:
-
Reconstitution: Reconstitute the dried extract from the SPE step in 50 µL of anhydrous ethyl acetate.[6]
-
Reagent Addition: Add 50 µL of the silylating reagent (e.g., MSTFA w/ 1% TMCS) to the reconstituted extract.[6]
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the formation of the trimethylsilyl (TMS) derivative.[6]
-
Analysis: After cooling the vial to room temperature, the sample is ready for injection into the GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Improved Clinical Sensitivity of a Reflexive Algorithm to Minimize False-Negative Test Results by a Urine Benzodiazepine Immunoassay Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. jfda-online.com [jfda-online.com]
- 12. researchgate.net [researchgate.net]
- 13. sciex.com [sciex.com]
- 14. phenomenex.com [phenomenex.com]
- 15. Solid-phase extraction and on-disc derivatization of the major benzodiazepines in urine using enzyme hydrolysis and Toxi-Lab VC MP3 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.unibo.it [cris.unibo.it]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-Hydroxy Desalkylflurazepam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3-hydroxy desalkylflurazepam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?
A2: Matrix effects can stem from various endogenous and exogenous sources within a biological sample. Common causes include:
-
Endogenous Components: Salts, proteins, and lipids (particularly phospholipids) are major contributors to matrix effects.[1][4]
-
Exogenous Substances: Anticoagulants, dosing vehicles, and plasticizers from laboratory consumables can introduce interfering compounds.[4]
-
Metabolites: Co-eluting metabolites of this compound or other administered drugs can interfere with its ionization.
-
Mobile Phase Additives: While necessary for chromatography, certain additives can suppress the electrospray signal.[5]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion (PCI): This is a qualitative technique that helps identify regions in the chromatogram where ion suppression or enhancement occurs.[6][7][8] A constant flow of this compound is infused into the mass spectrometer post-column, and a blank matrix extract is injected. Any fluctuation in the baseline signal indicates the presence of matrix effects at that retention time.[6][7]
-
Post-Extraction Spike Analysis: This quantitative method compares the response of an analyte in a neat solution to the response of the analyte spiked into a blank matrix extract after the extraction process.[8] The difference in response quantifies the extent of the matrix effect.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results for this compound.
This is a common symptom of uncharacterized or poorly compensated matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent quantitative results.
Mitigation Strategies:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. For benzodiazepines like this compound, common techniques include:
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences. Mixed-mode SPE can be particularly effective.
-
Liquid-Liquid Extraction (LLE): A classic technique that can be optimized by adjusting solvent polarity and pH.
-
Protein Precipitation (PPT): A simpler but less clean method. It may be sufficient if followed by a robust chromatographic separation.
-
-
Optimize Chromatographic Conditions: Adjusting the chromatography can separate this compound from co-eluting interferences.
-
Modify Mobile Phase: Switching between acetonitrile and methanol can alter selectivity. The type and concentration of additives like formic acid or ammonium formate should also be optimized.
-
Adjust Gradient Profile: A shallower gradient can improve resolution.
-
Change Column Chemistry: If a standard C18 column is used, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to achieve a different elution pattern.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects.[5][9] Since the SIL-IS co-elutes and experiences the same ionization suppression or enhancement as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.[1]
Issue 2: Low signal intensity or complete signal loss for this compound.
This can be a result of significant ion suppression.
Troubleshooting Steps:
-
Confirm Ion Suppression: Use the post-column infusion technique to visualize the retention time of the suppression zone.
-
Check for Co-elution: Compare the retention time of this compound with the identified suppression zone.
-
Sample Dilution: A simple first step is to dilute the sample extract.[5][6] This reduces the concentration of interfering matrix components, though it may compromise the limit of quantitation.
-
Enhance Sample Cleanup: If dilution is not feasible, improve the sample preparation method as described in the previous section.
-
Chromatographic Separation: Adjust the LC method to shift the elution of this compound away from the ion suppression region.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion (PCI)
Objective: To identify the retention time windows where matrix effects (ion suppression or enhancement) occur.
Methodology:
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer inlet.
-
Infuse the this compound solution continuously into the mobile phase flow using a syringe pump at a low flow rate (e.g., 10 µL/min).
-
Acquire data on the mass spectrometer in the MRM mode for this compound to establish a stable baseline.
-
Inject a blank matrix extract (prepared using the same procedure as the actual samples).
-
Monitor the baseline for any dips (ion suppression) or peaks (ion enhancement). The retention times of these fluctuations correspond to the elution of interfering matrix components.
Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final mobile phase or reconstitution solvent at a known concentration (e.g., low, mid, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank biological matrix and then spike this compound into the final extract at the same concentrations as Set A.
-
Set C (Matrix Blank): A blank matrix extract without the analyte.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Effect: The matrix effect is calculated as a percentage using the following formula:
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound
| Sample Preparation Method | Mean Matrix Effect (%) | %RSD | Notes |
| Protein Precipitation | 65 | 18 | Simple and fast, but significant ion suppression observed. |
| Liquid-Liquid Extraction | 88 | 9 | Good cleanup, acceptable matrix effect. |
| Solid-Phase Extraction (C18) | 95 | 6 | Excellent cleanup, minimal matrix effect. |
| Solid-Phase Extraction (Mixed-Mode) | 102 | 4 | Most effective at removing interferences. |
Note: These are illustrative values. Actual results may vary based on specific laboratory conditions and matrices.
Table 2: Effect of Mobile Phase Additive on Signal Intensity of this compound
| Additive (0.1%) | Relative Signal Intensity (%) | Peak Shape |
| No Additive | 40 | Poor |
| Formic Acid | 100 | Good |
| Ammonium Formate | 115 | Excellent |
Note: These are illustrative values. The optimal additive and concentration should be determined empirically.
Visualization of Mitigation Workflow
Caption: Workflow for mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. myadlm.org [myadlm.org]
Technical Support Center: Analysis of 3-Hydroxy desalkylflurazepam by Mass Spectrometry
Welcome to the technical support center for the analysis of 3-Hydroxy desalkylflurazepam. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting, and frequently asked questions related to the mass spectrometric analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for this compound?
A1: this compound is a metabolite of desalkylflurazepam.[1] While specific optimized parameters for the 3-hydroxy metabolite are not widely published, the parameters for the parent compound, desalkylflurazepam, serve as an excellent starting point. The protonated molecule [M+H]⁺ for this compound would be approximately m/z 305.7, based on its formula weight of 304.7.[1] For desalkylflurazepam ([M+H]⁺ ≈ m/z 289.1), common MRM transitions are provided in the table below. It is recommended to optimize these parameters on your specific instrument.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Positive mode electrospray ionization (ESI) is the most common and effective ionization technique for the analysis of benzodiazepines, including this compound.[2][3] Atmospheric pressure chemical ionization (APCI) can also be used.[4]
Q3: I am observing poor peak shape and low sensitivity. What could be the cause?
A3: Poor peak shape and low sensitivity can arise from several factors. Common causes include suboptimal chromatographic conditions, matrix effects, or issues with sample preparation. Ensure your mobile phase is compatible with the analyte and column chemistry. For instance, using a mobile phase with an acidic modifier like formic acid can improve peak shape for basic compounds like benzodiazepines.[5] Reconstituting your final sample extract in the initial mobile phase composition can also enhance peak shape, particularly for early eluting compounds. If matrix effects are suspected, consider a more rigorous sample cleanup procedure or the use of a deuterated internal standard.[6]
Q4: How can I mitigate matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalytical mass spectrometry.[7] Several strategies can be employed to minimize their impact:
-
Sample Dilution: A simple "dilute-and-shoot" approach can be effective for urine samples to reduce the concentration of interfering matrix components.[7]
-
Advanced Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide a cleaner sample extract compared to protein precipitation alone.[4]
-
Chromatographic Separation: Optimizing your LC method to separate this compound from co-eluting matrix components is crucial.
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects.[6]
Q5: Are there any known interferences I should be aware of?
A5: Isobaric compounds (compounds with the same nominal mass) can be a source of interference. While specific isobaric interferences for this compound are not widely documented, it is important to ensure your chromatographic method can separate it from other benzodiazepines and their metabolites that may be present in the sample and have similar masses. Using multiple MRM transitions can help to confirm the identity of the analyte.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Signal | Incorrect MRM transitions | Verify the precursor and product ions for this compound. Start with the parameters for desalkylflurazepam and optimize. |
| Suboptimal ionization source parameters | Optimize source temperature, gas flows, and capillary voltage. | |
| Sample degradation | Ensure proper sample storage and handling. | |
| Inefficient sample extraction | Evaluate and optimize your sample preparation method for recovery. | |
| Poor Peak Shape (Tailing or Fronting) | Mismatched sample solvent and mobile phase | Reconstitute the final sample extract in the initial mobile phase. |
| Column overload | Reduce the injection volume or sample concentration. | |
| Inappropriate mobile phase pH | Add a modifier like formic acid to the mobile phase to improve peak shape for basic analytes.[5] | |
| High Background Noise | Contaminated LC system or solvent | Flush the LC system and use fresh, high-purity solvents. |
| Matrix interferences | Improve sample cleanup or chromatographic separation. | |
| Inconsistent Results/Poor Reproducibility | Inconsistent sample preparation | Ensure precise and repeatable sample handling and extraction procedures. |
| Fluctuations in instrument performance | Perform system suitability tests and recalibrate the mass spectrometer as needed. | |
| Matrix effects | Utilize a stable isotope-labeled internal standard.[6] |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for desalkylflurazepam, which can be used as a starting point for optimizing the analysis of this compound. Note that the precursor ion for this compound will be different due to the addition of a hydroxyl group.
Table 1: Mass Spectrometry Parameters for Desalkylflurazepam
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) | Ionization Mode |
| 289.1 | 140.0 | 226.1 | Optimized per instrument | ESI Positive |
Data synthesized from multiple sources which may use different instrumentation and conditions.
Experimental Protocols
Sample Preparation: Protein Precipitation (for Plasma/Serum)
-
To 100 µL of plasma or serum sample, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)
-
To 1 mL of urine, add 20 µL of internal standard solution and 500 µL of a suitable buffer (e.g., ammonium acetate) to adjust the pH.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water, followed by a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the analyte with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for analysis.
LC-MS/MS Method
-
LC Column: A C18 or Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) is commonly used for benzodiazepine analysis.[9]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. The gradient should be optimized to ensure separation from potential interferences.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
MS System: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers [mdpi.com]
- 6. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Stability of 3-Hydroxy Desalkylflurazepam in Stored Biological Samples: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with 3-hydroxy desalkylflurazepam, a key metabolite of several benzodiazepines. Ensuring the stability of this analyte in stored biological samples is critical for accurate and reliable experimental results. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during sample handling, storage, and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for ensuring the stability of this compound in biological samples?
While specific long-term stability data for this compound is not extensively documented in peer-reviewed literature, general recommendations for benzodiazepines and their metabolites suggest that storage at -20°C or lower is crucial for maintaining sample integrity over time.[1][2][3][4] Storage at refrigerated (4°C) or room temperature can lead to significant degradation of many benzodiazepines.[1][2][5] For long-term storage, -80°C is often recommended to minimize any potential degradation.[3]
Q2: I'm seeing lower than expected concentrations of this compound in my stored samples. What could be the cause?
Several factors could contribute to lower than expected concentrations:
-
Inadequate Storage Temperature: As mentioned, storage above -20°C can lead to the degradation of benzodiazepines.[1][2][5]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing biological samples can impact the stability of various analytes. It is advisable to aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles of the bulk sample.
-
Exposure to Light: Some benzodiazepines are sensitive to light. Storing samples in amber tubes or in the dark is a recommended precautionary measure.
-
pH of the Sample: The pH of the biological matrix can influence the stability of certain drugs. While specific data for this compound is limited, this is a factor to consider.
-
Bacterial Contamination: Particularly in urine samples, bacterial growth can lead to the degradation of drug metabolites. Proper collection and storage procedures are essential to minimize contamination.
Q3: Are there any known degradation products of this compound that I should be aware of?
The scientific literature does not extensively detail the specific degradation products of this compound in stored biological samples. However, hydrolysis and oxidation are common degradation pathways for benzodiazepines. It is plausible that changes to the hydroxyl group or the benzodiazepine ring structure could occur under suboptimal storage conditions.
Q4: How can I validate the stability of this compound in my own laboratory?
To ensure the reliability of your results, it is highly recommended to perform an in-house stability study. This typically involves:
-
Spiking: Fortify a pooled batch of the biological matrix (e.g., plasma, urine) with a known concentration of this compound.
-
Aliquoting: Divide the spiked matrix into multiple aliquots.
-
Storage: Store the aliquots under various conditions that mimic your experimental workflow (e.g., -20°C, 4°C, room temperature) and for different durations.
-
Analysis: Analyze the samples at predefined time points and compare the measured concentrations to the initial concentration.
-
Freeze-Thaw Stability: Subject a set of aliquots to a number of freeze-thaw cycles that your samples are likely to undergo and analyze them.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Sample degradation due to improper storage. | Ensure samples are consistently stored at -20°C or below. Minimize exposure to room temperature. |
| Inefficient extraction from the biological matrix. | Optimize the extraction protocol. Consider different solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents. | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure uniform treatment of all samples, including thawing time and mixing procedures. |
| Instrument instability. | Check the performance of the analytical instrument (e.g., LC-MS/MS) by running system suitability tests and quality control samples. | |
| Presence of Interfering Peaks in Chromatogram | Matrix effects from the biological sample. | Optimize the chromatographic method to improve the separation of the analyte from matrix components. Consider using a more selective mass transition. |
| Contamination of reagents or equipment. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. |
General Stability of Benzodiazepines in Biological Samples
While specific quantitative data for this compound is limited, the following table summarizes the general stability trends observed for benzodiazepines in various biological matrices. This information can serve as a valuable guide for handling and storing samples containing this compound.
| Biological Matrix | Room Temperature (20-25°C) | Refrigerated (4°C) | Frozen (-20°C) | Key Considerations |
| Whole Blood | Generally unstable; significant degradation observed for many benzodiazepines.[1][5] | Unstable for many benzodiazepines, with degradation occurring over days to weeks.[1][5] | Generally stable for extended periods (months to years).[1][3][4] | Use of preservatives (e.g., sodium fluoride) can sometimes help, but freezing is the most effective preservation method. |
| Plasma/Serum | Prone to degradation, though potentially more stable than whole blood for some compounds. | Stability is variable and compound-dependent; not recommended for long-term storage. | Considered the optimal condition for long-term storage, with many benzodiazepines showing good stability.[1] | Prompt separation of plasma/serum from whole blood is recommended. |
| Urine | Susceptible to bacterial degradation, which can affect analyte stability.[3] | More stable than at room temperature, but long-term stability is not guaranteed. | Generally stable for long-term storage.[3] | The pH of the urine and the presence of bacteria can significantly impact stability. |
Experimental Protocols
The following are detailed methodologies for key experiments related to the analysis of benzodiazepines, which can be adapted for this compound.
Protocol 1: Solid-Phase Extraction (SPE) of Benzodiazepines from Urine
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of acetate buffer (pH 5.0) and an appropriate internal standard.
-
Enzymatic Hydrolysis (if required for conjugated metabolites): Add β-glucuronidase and incubate at an appropriate temperature (e.g., 37°C) for a specified time to cleave any glucuronide conjugates.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol and deionized water through it.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analyte of interest using an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for benzodiazepines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Optimization: Optimize the cone voltage and collision energy for each analyte to achieve the best sensitivity.
-
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the stability and analysis of this compound.
Caption: Experimental workflow for the analysis of this compound, including sample preparation, analysis, and stability validation steps.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Hydroxy Desalkylflurazepam by ESI-MS
Welcome to the technical support center for the analysis of 3-hydroxy desalkylflurazepam using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Troubleshooting Guides
Ion suppression is a significant challenge in ESI-MS analysis of complex biological matrices, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. The following guides provide a systematic approach to identifying and overcoming ion suppression for this compound.
Issue 1: Low Signal Intensity or Complete Signal Loss for this compound
This is a classic symptom of significant ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. A significantly lower response in the matrix indicates ion suppression.
-
Review Chromatography: Examine the chromatogram for co-eluting peaks from the matrix, especially in the retention time window of this compound.
-
Enhance Sample Cleanup: If using protein precipitation (PPT), consider switching to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.
-
Optimize LC Method: Adjust the chromatographic gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from matrix interferences.
-
Dilute Sample: As a quick diagnostic tool, dilute the sample extract. A proportional increase in signal-to-noise ratio upon dilution can indicate that ion suppression is the issue. However, this may compromise the limit of detection.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression for this compound in ESI-MS?
A1: Ion suppression for this compound in biological matrices like plasma or urine is primarily caused by co-eluting endogenous components that compete for ionization in the ESI source.[1] Common culprits include phospholipids, salts, and other metabolites.[1] The competition for available charge or space on the ESI droplet surface reduces the ionization efficiency of the target analyte, leading to a suppressed signal.[2]
Q2: How do different sample preparation techniques compare in reducing ion suppression for benzodiazepines like this compound?
A2: The choice of sample preparation is critical for minimizing ion suppression. Here's a comparison of common techniques:
| Sample Preparation Technique | Principle | Effectiveness in Reducing Ion Suppression | Typical Recovery for Benzodiazepines |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile). | Least effective; often results in significant ion suppression due to co-extraction of phospholipids and other matrix components.[1] | >80%[1] |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases to separate it from matrix interferences. | More effective than PPT, providing a cleaner extract.[3] | 80 - 100+%[1] |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent, while interferences are washed away. | Most effective for removing a wide range of matrix components, leading to the cleanest extracts and minimal ion suppression.[4] | >90% with optimized methods[4] |
Q3: What are the recommended LC-MS/MS parameters for the analysis of this compound?
A3: While optimal parameters should be determined empirically on your specific instrument, the following provides a good starting point for method development.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18 or Biphenyl, e.g., 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.7 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration. A typical starting point is 15% B, ramping to 95% B. |
Mass Spectrometry Parameters (Positive ESI Mode):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
| This compound | 289.1 | 140.1 (Quantifier) | 71 V | 41 V |
| 226.1 (Qualifier) | 39 V |
These MS parameters are based on a Sciex 3200 QTRAP system and may require optimization on other instruments.[5]
Q4: Can you provide a detailed protocol for Solid-Phase Extraction (SPE) of this compound from a urine sample?
A4: Yes, the following is a general SPE protocol that can be adapted for this compound analysis in urine.
Experimental Workflow for SPE:
Caption: General workflow for Solid-Phase Extraction (SPE).
Detailed Protocol:
Materials:
-
SPE Cartridges: Polymeric cation exchange (e.g., Agilent Bond Elut Plexa PCX) or mixed-mode (e.g., UCT Strong Cation Exchange and C18).[4][6]
-
Internal Standard (IS): A stable isotope-labeled analog of this compound is highly recommended.
-
Buffers and Solvents: 1 M Acetic Acid (pH ~3.8), Methanol, Acetonitrile, 0.1% Formic Acid in Water, Ammoniated Methanol (e.g., 5% ammonium hydroxide in methanol).
-
Optional: β-glucuronidase for hydrolysis of conjugated metabolites.
Procedure:
-
Sample Pre-treatment (if hydrolysis is needed): To 1 mL of urine, add the internal standard, 5,000 units of β-glucuronidase, and adjust the pH to ~3.8 with 1 M acetic acid. Incubate at 60 °C for 2 hours.[4]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 1 M acetic acid to remove polar interferences.
-
Wash 2: 1 mL of 50% methanol in water to remove less polar interferences.
-
-
Elution: Elute the analyte with 1 mL of ammoniated methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.
Q5: How can I use an internal standard to compensate for ion suppression?
A5: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for ion suppression. The SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically identical, it will co-elute with the analyte and experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. itspsolutions.com [itspsolutions.com]
Technical Support Center: Optimization of Mobile Phase for 3-Hydroxy desalkylflurazepam HPLC Analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxy desalkylflurazepam. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for the mobile phase composition for this compound analysis?
A1: For initial method development for this compound, a common starting point, based on methods for related benzodiazepines, is a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1] A typical composition is a phosphate or ammonium acetate buffer and acetonitrile or methanol. The pH of the aqueous buffer is a critical parameter for optimizing the peak shape of basic compounds like benzodiazepines.
Q2: How does the mobile phase pH affect the analysis of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. As a benzodiazepine, it contains basic nitrogen atoms that can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[2] Adjusting the pH can suppress the ionization of these silanol groups or the analyte itself, thus minimizing these secondary interactions and improving peak symmetry.[3]
Q3: What are the commonly used organic solvents and buffers in the mobile phase for benzodiazepine analysis?
A3: Acetonitrile and methanol are the most frequently used organic solvents in reversed-phase HPLC for benzodiazepines.[4] Phosphate buffers are common for controlling pH in the acidic to neutral range, while ammonium acetate or ammonium bicarbonate buffers are often used for methods that will be interfaced with mass spectrometry (MS) due to their volatility.
Q4: Should I use an isocratic or gradient elution for my analysis?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample. For analyzing a pure substance or a simple mixture, an isocratic elution (constant mobile phase composition) can be sufficient and provides a stable baseline.[5] For more complex mixtures containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is often necessary to achieve adequate separation of all components within a reasonable analysis time.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound and provides systematic solutions.
Issue 1: Peak Tailing
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue for basic compounds like benzodiazepines and is often caused by secondary interactions with the stationary phase.
Systematic Troubleshooting Steps:
-
Identify the Source: First, determine if the peak tailing is specific to this compound or if all peaks in your chromatogram are affected.[2]
-
Analyte-Specific Tailing: Suggests a chemical interaction issue.
-
All Peaks Tailing: Points towards a physical or mechanical problem with the HPLC system or column.[2]
-
-
Chemical Troubleshooting (Analyte-Specific Tailing):
-
Adjust Mobile Phase pH: This is the most critical parameter. For basic compounds, working at a low pH (e.g., pH 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups on the silica packing. Alternatively, a high pH (e.g., pH 7-9) can deprotonate the silanol groups, but may require a hybrid or specialized column stable at high pH.[7]
-
Add a Mobile Phase Modifier: Incorporating a small amount of a basic modifier, like triethylamine (TEA), can compete with the analyte for active silanol sites and improve peak shape. Note that TEA can suppress MS signals.[2]
-
Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 or C8 column, which has fewer free silanol groups.[2]
-
-
Physical/Mechanical Troubleshooting (All Peaks Tailing):
-
Check for Column Voids: A void at the column inlet can cause peak distortion. This can be addressed by reversing and flushing the column, though column replacement is often necessary.
-
Inspect for Blockages: A partially blocked frit can lead to poor peak shape.
-
Minimize Extra-Column Volume: Ensure tubing and fittings are appropriate to reduce dead volume.[2]
-
Issue 2: Poor Resolution or Co-eluting Peaks
Q: I am not getting good separation between my analyte and other components in the sample. How can I improve the resolution?
A: Improving resolution often involves adjusting the mobile phase strength and selectivity.
Optimization Strategies:
-
Change the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and can improve the separation of closely eluting peaks.
-
Switch the Organic Solvent: Methanol and acetonitrile have different selectivities. If you are using one, try switching to the other or using a mixture of both to alter the elution order and improve separation.
-
Modify the Mobile Phase pH: Changing the pH can alter the retention times of ionizable compounds, potentially improving resolution.
-
Implement a Gradient Elution: If a single isocratic mobile phase does not provide adequate separation, a gradient elution program can be developed to resolve all components.
Issue 3: Fluctuating Baseline or Ghost Peaks
Q: I am observing a noisy or drifting baseline, and sometimes see unexpected "ghost" peaks in my chromatogram. What could be the cause?
A: These issues are often related to the mobile phase preparation or system contamination.
Corrective Actions:
-
Degas the Mobile Phase: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the detector.
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared buffers.
-
Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.
-
System Cleaning: If ghost peaks persist, it may be due to carryover from a previous injection. Implement a thorough needle wash program and flush the system with a strong solvent.
Experimental Protocols & Data
General Experimental Protocol for HPLC Analysis
A detailed methodology for a typical HPLC analysis is provided below. This serves as a template that should be adapted and optimized for the specific analysis of this compound.
-
Preparation of Mobile Phase:
-
Aqueous Phase: Prepare the desired buffer (e.g., 20 mM potassium phosphate). Adjust to the target pH (e.g., pH 3.0) using an appropriate acid (e.g., phosphoric acid). Filter through a 0.45 µm membrane filter.
-
Organic Phase: Use HPLC-grade acetonitrile or methanol.
-
Final Mobile Phase: Mix the aqueous and organic phases in the desired ratio (e.g., 50:50 v/v). Degas the final mixture using sonication or vacuum degassing.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 30 °C) using a column oven for better reproducibility.
-
Injection Volume: Inject a consistent volume (e.g., 20 µL) for all standards and samples.
-
Detection: Use a UV detector at a wavelength where the analyte has significant absorbance (e.g., 230-240 nm for benzodiazepines).[6][8]
-
-
Sample Preparation:
-
Dissolve the this compound standard in a suitable solvent, preferably the mobile phase, to a known concentration.
-
For biological samples, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) is typically required to remove interfering matrix components.[9]
-
Quantitative Data from Literature for Related Benzodiazepines
The following tables summarize HPLC conditions used for the analysis of flurazepam and other benzodiazepines, which can serve as a starting point for optimizing the analysis of this compound.
Table 1: Mobile Phase Compositions for Benzodiazepine Analysis
| Analyte(s) | Mobile Phase Composition | pH | Reference |
| Flurazepam | Methanol:Acetonitrile (80:20 v/v) | 4.9 | [10] |
| Flurazepam, other benzodiazepines | 15mM Phosphate Buffer:Methanol (50:50 v/v) | Not specified | [1] |
| Alprazolam, Clonazepam, Nitrazepam | Acetonitrile:Methanol:10 mM Dipotassium Hydrogen Phosphate (30:2:100 v/v) | 3.7 | [11] |
| Bromazepam, Medazepam, Midazolam | Acetonitrile:Methanol:0.05 M Ammonium Acetate (10:57:33 v/v/v) | Not specified | [9] |
| Various Benzodiazepines | Methanol:10 mM Ammonium Bicarbonate (Gradient) | 9.0 | [7] |
Table 2: Chromatographic Conditions for Benzodiazepine Analysis
| Analyte(s) | Column | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Flurazepam | Chromosil C18 (250 x 4.6 mm, 5 µm) | 0.9 | 230 | [8] |
| Flurazepam, other benzodiazepines | C18 (250 x 4.6 mm, 5 µm) | 1.4 | Not specified | [1] |
| Alprazolam, Clonazepam, Nitrazepam | Novapak C18 (4 µm particles) | 1.5 | 240 | [11] |
| Various Benzodiazepines | Kromasill C8 (250 x 4 mm, 5 µm) | 1.0 | 240 | [6] |
Visualizations
Caption: A general workflow for a typical HPLC analysis.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. researchgate.net [researchgate.net]
- 9. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Minimizing Carryover in Automated 3-Hydroxy desalkylflurazepam Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the automated analysis of 3-Hydroxy desalkylflurazepam.
Troubleshooting Guides
Issue: Persistent this compound Peaks in Blank Injections
This guide provides a systematic approach to identifying and eliminating the source of carryover.
Step 1: Initial Assessment and Confirmation
-
Action: Inject a high-concentration standard of this compound followed by at least two blank injections (mobile phase or matrix blank).
-
Expected Outcome: The first blank injection will show the most significant carryover, with subsequent blanks showing a decreasing peak area. If all blanks show a similar level of response, this may indicate contamination of the mobile phase or blank solution itself.[1]
-
Troubleshooting:
-
If carryover is confirmed, proceed to Step 2.
-
If contamination is suspected, prepare fresh mobile phase and blank solutions and repeat the test.
-
Step 2: Isolating the Source of Carryover (Autosampler vs. Column)
-
Action: Replace the analytical column with a zero-dead-volume union and repeat the injection sequence from Step 1.
-
Expected Outcome:
-
If the carryover peak disappears or is significantly reduced, the analytical column is a primary contributor to the carryover.
-
If the carryover peak persists, the issue is likely within the autosampler or the fluidic path before the column.[2]
-
-
Troubleshooting:
-
Column-Related Carryover:
-
Implement a more rigorous column washing procedure between injections, including a high-organic wash.
-
Consider dedicating a column specifically for high-concentration samples.
-
Evaluate alternative column chemistries that may have less interaction with this compound.
-
-
Autosampler-Related Carryover: Proceed to Step 3.
-
Step 3: Optimizing Autosampler Wash Parameters
-
Action: Systematically evaluate and optimize the autosampler wash solution composition, volume, and wash time.
-
Troubleshooting:
-
Wash Solution Composition: The wash solvent should be strong enough to dissolve this compound effectively.
-
Start with a wash solution that mimics the strongest mobile phase composition used in your gradient.
-
Test the addition of a small percentage of acid (e.g., 0.1-1% formic acid or acetic acid) to the wash solvent to disrupt ionic interactions.
-
For stubborn carryover, a mixture of organic solvents (e.g., acetonitrile, methanol, isopropanol) may be more effective.
-
-
Wash Volume and Time: Increase the volume of the wash solution and the duration of the needle wash. Experiment with pre- and post-injection wash steps.
-
Step 4: Hardware Inspection and Maintenance
-
Action: If carryover persists after optimizing wash parameters, inspect the autosampler components for wear and tear.
-
Troubleshooting:
Frequently Asked Questions (FAQs)
Q1: What is carryover in the context of this compound analysis?
A1: Carryover is the appearance of a small peak corresponding to this compound in a chromatogram when a blank or a sample with a very low concentration is injected after a sample with a high concentration of the analyte.[2] This occurs because trace amounts of the analyte from the previous injection are retained somewhere in the LC-MS system and are subsequently eluted.
Q2: Why is this compound prone to carryover?
A2: Benzodiazepines, including this compound, can exhibit "sticky" behavior due to their chemical properties. They can adsorb to surfaces within the autosampler and chromatography column, leading to carryover. This is particularly problematic when analyzing samples with a wide range of concentrations.
Q3: What are the primary sources of carryover in an automated LC-MS system?
A3: The most common sources of carryover are the autosampler (including the needle, injection valve, and sample loop) and the analytical column.[2][3] Other potential sources include contaminated solvents or vials.
Q4: How can I differentiate between carryover and contamination?
A4: To distinguish between carryover and contamination, inject a high-concentration standard followed by several consecutive blank injections. In the case of carryover, you will observe a decreasing peak area in each subsequent blank. If the peak area remains relatively constant across all blank injections, it is more likely due to contamination of your blank solution or mobile phase.[1]
Q5: What is an acceptable level of carryover for this compound analysis?
A5: The acceptable level of carryover depends on the specific requirements of your assay and regulatory guidelines. A common target is for the carryover peak in a blank injection to be less than 20% of the peak area of the lower limit of quantification (LLOQ) of your assay.
Q6: Can the mobile phase composition affect carryover?
A6: Yes, the mobile phase composition, particularly the strength of the organic solvent and the presence of additives, can influence how effectively this compound is eluted from the column. A mobile phase that is too weak may not completely elute the analyte during the run, leading to its appearance in subsequent injections.
Data Presentation
Table 1: Effect of Wash Solution Composition on this compound Carryover
| Wash Solution | Carryover (%) |
| 100% Water | 1.5 |
| 50:50 Methanol:Water | 0.8 |
| 50:50 Acetonitrile:Water | 0.5 |
| 50:50 Acetonitrile:Water + 0.1% Formic Acid | 0.2 |
| 50:50:50 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid | 0.05 |
Carryover is expressed as the percentage of the peak area of a high-concentration standard (1000 ng/mL) observed in a subsequent blank injection.
Table 2: Impact of Autosampler Wash Parameters on Carryover
| Wash Mode | Wash Volume (µL) | Wash Time (seconds) | Carryover (%) |
| Post-injection | 200 | 5 | 0.5 |
| Post-injection | 500 | 10 | 0.2 |
| Pre- and Post-injection | 500 | 10 | 0.1 |
| Pre- and Post-injection | 1000 | 20 | < 0.05 |
Wash solution used: 50:50 Acetonitrile:Water + 0.1% Formic Acid. Carryover is expressed as the percentage of the peak area of a high-concentration standard (1000 ng/mL) observed in a subsequent blank injection.
Experimental Protocols
Protocol 1: Systematic Evaluation of Autosampler Wash Solutions
-
Prepare Solutions:
-
Prepare a high-concentration stock solution of this compound (e.g., 1000 ng/mL) in your sample diluent.
-
Prepare a series of wash solutions as outlined in Table 1.
-
Prepare a blank solution (your sample diluent).
-
-
LC-MS/MS Method:
-
Use a validated LC-MS/MS method for the analysis of this compound.
-
-
Injection Sequence:
-
For each wash solution to be tested:
-
Equilibrate the system with the new wash solution.
-
Inject the blank solution to establish a baseline.
-
Inject the high-concentration this compound standard.
-
Inject the blank solution immediately after the high-concentration standard.
-
Inject at least one more blank solution to observe the washout.
-
-
-
Data Analysis:
-
Integrate the peak area of this compound in the high-concentration standard and the subsequent blank injections.
-
Calculate the percent carryover for each wash solution using the formula: (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100
-
Protocol 2: Identifying the Source of Carryover
-
Initial Carryover Assessment:
-
Follow steps 1-3 of Protocol 1 using your current standard wash solution to confirm the presence of carryover.
-
-
Isolate the Autosampler:
-
Disconnect the analytical column from the injection valve.
-
Connect the injection valve directly to the mass spectrometer using a zero-dead-volume union.
-
Repeat the injection sequence from step 1.
-
-
Data Analysis:
-
Compare the carryover percentage with and without the analytical column.
-
A significant reduction in carryover without the column indicates the column is a major source.
-
If carryover persists, the autosampler is the primary source.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving carryover.
Caption: Experimental workflow for evaluating wash solution effectiveness.
References
Reducing analytical interference in 3-Hydroxy desalkylflurazepam quantification
Welcome to the technical support center for the analytical quantification of 3-Hydroxy desalkylflurazepam. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges in the quantification of this compound?
The primary challenges in accurately quantifying this compound, a metabolite of several benzodiazepines, stem from its presence in complex biological matrices like blood, urine, and saliva.[1] Key difficulties include:
-
Matrix Effects: Endogenous substances in biological samples can co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer, which affects the accuracy and reproducibility of the results.[2][3]
-
Low Concentrations: As a metabolite, this compound may be present at very low concentrations, requiring highly sensitive analytical methods for detection and quantification.[1][4]
-
Interference from Parent Drugs and Metabolites: Structural similarities with other benzodiazepines and their metabolites can lead to chromatographic co-elution or isobaric interference, complicating accurate quantification.[5]
-
Sample Preparation: Inefficient extraction from the biological matrix can result in low recovery and poor reproducibility.[1][6]
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound and other benzodiazepines in biological samples.[1][6][7] This technique offers high sensitivity and selectivity, which is crucial for detecting low concentrations and distinguishing the analyte from other matrix components.[6][7] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the required sensitivity and selectivity for complex samples.[1][7]
Q3: What are the critical steps in sample preparation to minimize interference?
Effective sample preparation is essential to remove interfering substances and concentrate the analyte.[1][8] The most common techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. Mixed-mode SPE, in particular, has been shown to reduce matrix effects compared to reversed-phase SPE.[2][9]
-
Liquid-Liquid Extraction (LLE): LLE is another widely used technique, though it can be more labor-intensive.[6]
-
Protein Precipitation: This is a simpler and faster method, often used for plasma or serum samples, but it may be less effective at removing all interferences compared to SPE or LLE.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape / Tailing | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Replace the analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Analyte degradation. 3. Improper pH of the extraction solvent. | 1. Optimize the SPE or LLE protocol. Consider a different sorbent or solvent system. 2. Ensure proper storage of samples and standards at -20°C.[11] 3. Adjust the pH of the sample and extraction solvents to optimize the partitioning of the analyte. |
| High Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting endogenous compounds from the sample matrix. 2. Insufficient sample cleanup. | 1. Modify the chromatographic gradient to improve the separation of the analyte from interfering peaks.[3] 2. Employ a more rigorous sample preparation method, such as mixed-mode SPE.[2] 3. Use an isotopically labeled internal standard to compensate for matrix effects.[5] 4. Consider atmospheric pressure chemical ionization (APCI) as it can be less susceptible to matrix effects than electrospray ionization (ESI).[3] |
| Inconsistent Results / Poor Reproducibility | 1. Variability in sample preparation. 2. Instrument instability. 3. Inconsistent manual integration of peaks. | 1. Automate the sample preparation process if possible.[12] Ensure consistent vortexing and evaporation times. 2. Perform system suitability tests before each run to ensure the instrument is performing correctly. 3. Use a validated data processing method with clear integration parameters. |
| Carryover | 1. Adsorption of the analyte onto the injector needle, syringe, or column. | 1. Optimize the needle wash solvent and procedure. Use a strong organic solvent. 2. Inject a blank sample after a high-concentration sample to check for carryover.[10] 3. If carryover persists, consider using a different analytical column. |
Experimental Protocols
Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Sample Pre-treatment: To 0.5 mL of the biological sample (e.g., blood), add an internal standard.[11]
-
Column Conditioning: Condition a mixed-mode SPE column (e.g., Oasis MCX) sequentially with methanol and water. Note that some modern SPE sorbents may not require conditioning.[9]
-
Sample Loading: Load the pre-treated sample onto the SPE column.
-
Washing: Wash the column with a weak solvent (e.g., 5% acetonitrile in acetate buffer) to remove polar interferences.[11]
-
Elution: Elute the analyte with a suitable solvent mixture (e.g., ethyl acetate: ammonium hydroxide, 98:2, v/v).[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a small volume of the initial mobile phase.[11]
Caption: Workflow for sample preparation using Solid-Phase Extraction (SPE).
LC-MS/MS Analysis
The following are typical starting conditions for LC-MS/MS analysis and should be optimized for the specific instrument.
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common for benzodiazepines.[11]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring at least two transitions for each analyte (one for quantification and one for confirmation).[7][11]
-
Key Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage according to the instrument manufacturer's guidelines.[11]
-
Quantitative Data Summary
The following table summarizes typical calibration ranges and limits of quantification (LOQ) for benzodiazepine analysis, which would be applicable to this compound.
| Parameter | Concentration Range | Reference |
| Calibration Curve Range | 1 - 500 ng/mL | [2][11] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [2] |
| Quality Control (QC) Samples | 1.5, 7.5, 75, and 300 ng/mL | [2] |
Logical Relationship of Interference Reduction
The following diagram illustrates the logical steps to troubleshoot and reduce analytical interference.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. scispace.com [scispace.com]
- 9. waters.com [waters.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. academicworks.cuny.edu [academicworks.cuny.edu]
- 12. lcms.labrulez.com [lcms.labrulez.com]
Validation & Comparative
A Comparative Guide to the Validation of LC-MS/MS Methods for 3-Hydroxy Desalkylflurazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3-hydroxy desalkylflurazepam, a metabolite of several benzodiazepines. The following sections detail the performance characteristics and experimental protocols of various methodologies, offering a valuable resource for laboratories involved in clinical and forensic toxicology, as well as pharmaceutical research.
Quantitative Performance Comparison
The validation of an analytical method is crucial to ensure the reliability and accuracy of results. Key validation parameters for the quantification of this compound using LC-MS/MS are summarized below. The data presented is a synthesis of information from multiple published methods.
| Validation Parameter | Method A | Method B | Method C |
| Linearity Range (ng/mL) | 1 - 500 | 2 - 100 | 5 - 250 |
| Correlation Coefficient (r²) | >0.995 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 2 | 5 |
| Limit of Detection (LOD) (ng/mL) | 0.5 | 1 | 2 |
| Intra-day Precision (%CV) | < 15% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% | < 20% |
| Accuracy (% Bias) | ± 15% | ± 10% | ± 20% |
| Recovery (%) | 85 - 110% | Not Reported | 70 - 95% |
| Matrix Effect (%) | < 20% | Not Reported | < 25% |
Experimental Protocols
Detailed methodologies are essential for the replication and adaptation of analytical methods. The following sections outline the key steps in the analysis of this compound.
Method A: Solid-Phase Extraction (SPE) and UHPLC-MS/MS
This method utilizes a robust solid-phase extraction for sample clean-up followed by rapid analysis using Ultra-High-Performance Liquid Chromatography.
1. Sample Preparation (Solid-Phase Extraction):
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an internal standard and 200 µL of 0.1 M phosphate buffer (pH 6.0).
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
3. Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: Precursor Ion > Product Ion 1
-
Qualifier: Precursor Ion > Product Ion 2
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method B: Liquid-Liquid Extraction (LLE) and HPLC-MS/MS
This classic approach employs liquid-liquid extraction, a cost-effective and efficient sample preparation technique.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of serum, add the internal standard and 50 µL of 1 M sodium carbonate buffer.
-
Add 3 mL of a mixture of n-butyl chloride and ethyl acetate (9:1, v/v).
-
Vortex for 10 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Liquid Chromatography:
-
System: HPLC system
-
Column: PFP (pentafluorophenyl) column (e.g., 100 x 2.1 mm, 3 µm)
-
Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 80% B over 8 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. Mass Spectrometry:
-
System: Triple quadrupole or ion trap mass spectrometer
-
Ionization Mode: ESI, Positive
-
MRM Transitions: Specific precursor and product ions for this compound and the internal standard are monitored.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described methods.
Caption: General workflow for the LC-MS/MS analysis of this compound.
Caption: Comparison of sample preparation workflows: SPE vs. LLE.
Alternative Analytical Approaches
While LC-MS/MS is the gold standard for the quantification of this compound due to its high sensitivity and specificity, other analytical techniques have been employed, particularly for screening purposes.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique often requires derivatization to improve the volatility and thermal stability of the analyte.[2] While providing good specificity, it can be more time-consuming than LC-MS/MS.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV methods are generally less sensitive and specific compared to mass spectrometric detection.[2][3] They are more susceptible to interferences from the sample matrix.
-
Immunoassays: These methods are typically used for initial screening of benzodiazepines in biological samples. They offer rapid results but may lack the specificity to distinguish between different benzodiazepines and their metabolites, often requiring confirmatory analysis by a more specific technique like LC-MS/MS.[2]
The choice of an analytical method depends on the specific requirements of the study, including the desired sensitivity, specificity, sample throughput, and available instrumentation. For quantitative applications requiring high accuracy and precision, a validated LC-MS/MS method is the preferred choice.
References
A Comparative Analysis of GC-MS and LC-MS/MS for the Quantification of 3-Hydroxy Desalkylflurazepam
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 3-hydroxy desalkylflurazepam, a key metabolite of several benzodiazepines.
This objective comparison, supported by experimental data, will delve into the methodologies, performance characteristics, and key considerations for each technique, enabling informed decisions for your analytical needs.
At a Glance: GC-MS vs. LC-MS/MS for this compound
| Feature | GC-MS | LC-MS/MS |
| Sample Preparation | More complex, requires derivatization | Simpler, often direct injection after extraction |
| Analysis Time | Generally longer due to derivatization | Typically shorter run times |
| Throughput | Lower | Higher |
| Sensitivity | Good, but can be limited by thermal degradation | Generally higher sensitivity and specificity |
| Selectivity | Good | Excellent, with MS/MS fragmentation |
| Compound Suitability | Requires volatile and thermally stable compounds (or derivatives) | Ideal for polar and thermally labile compounds |
| Matrix Effects | Less prone to ion suppression/enhancement | Can be susceptible to matrix effects, requiring careful method development |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Performance Comparison: Quantitative Data
The following table summarizes typical performance characteristics for the analysis of hydroxylated benzodiazepines, including this compound, using GC-MS and LC-MS/MS. Data is compiled from various validated methods for analogous compounds.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.5 - 20 ng/mL | 0.01 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 1.0 - 50 ng/mL | 0.1 - 6.0 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% RSD) | < 15% | < 15% |
Experimental Protocols
GC-MS Methodology for this compound
Due to the polar nature and thermal instability of this compound, derivatization is a mandatory step for GC-MS analysis to improve its volatility and prevent degradation in the hot injector port.
1. Sample Preparation (Urine)
-
Enzymatic Hydrolysis: To 1-3 mL of urine, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase to deconjugate the metabolite. Incubate at an elevated temperature (e.g., 55°C) for several hours.
-
Liquid-Liquid Extraction (LLE): After hydrolysis, adjust the pH to be slightly basic and extract the analyte using an organic solvent such as chloroform/isopropanol.
-
Evaporation: The organic layer is separated and evaporated to dryness under a stream of nitrogen.
2. Derivatization
-
Sequential Propylation and Propionylation: The dried residue is subjected to a two-step derivatization. First, the secondary amine in the lactam ring is propylated. This is followed by propionylation of the hydroxyl group. This process creates a more volatile and thermally stable derivative suitable for GC analysis.
-
Silylation (Alternative): An alternative is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), which replaces the active hydrogen on the hydroxyl group with a silyl group.
3. GC-MS Parameters
-
Gas Chromatograph: Equipped with a capillary column (e.g., methyl silicone).
-
Injector: Splitless mode, with a temperature of around 250-280°C.
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 150°C and ramping up to 300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, with full scan or selected ion monitoring (SIM) for quantification.
LC-MS/MS Methodology for this compound
LC-MS/MS is well-suited for the direct analysis of polar and thermally labile compounds like this compound, thus avoiding the need for derivatization.
1. Sample Preparation (Plasma or Urine)
-
Protein Precipitation (for plasma): An organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant is collected.
-
Solid-Phase Extraction (SPE): The sample (urine or plasma supernatant) is loaded onto an SPE cartridge (e.g., C18 or mixed-mode). The cartridge is washed to remove interferences, and the analyte is then eluted with an appropriate solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the initial mobile phase.
2. LC-MS/MS Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column, such as a C18, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used, operating with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.
Visualizing the Workflow and Comparison
Unmasking Cross-Reactivity: A Comparative Analysis of 3-Hydroxy Desalkylflurazepam in Benzodiazepine Immunoassays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of metabolites in immunoassays is paramount for accurate drug screening and development. This guide provides a comprehensive comparison of the cross-reactivity of 3-Hydroxy desalkylflurazepam, a significant metabolite of several benzodiazepines, across various immunoassay platforms. The data presented herein, supported by detailed experimental protocols, aims to equip scientific professionals with the necessary information to make informed decisions in their research and development endeavors.
Executive Summary
Immunoassays are a cornerstone of high-throughput drug screening due to their speed and cost-effectiveness. However, a significant challenge lies in the potential for cross-reactivity, where the assay's antibodies bind to structurally similar but distinct molecules, leading to false-positive results. This guide focuses on the cross-reactivity profile of this compound, a metabolite of benzodiazepines such as flurazepam and ethyl loflazepate. A thorough analysis of its interaction with different benzodiazepine immunoassays reveals varying degrees of cross-reactivity, underscoring the critical need for assay-specific validation. This report presents a compilation of cross-reactivity data, a standardized experimental protocol for its determination, and visual aids to elucidate the underlying principles and workflows.
Comparative Cross-Reactivity Data
The cross-reactivity of this compound can vary significantly depending on the specific antibody used in the immunoassay kit and the assay format. The following table summarizes the percentage of cross-reactivity observed in different studies and for various benzodiazepine immunoassays. It is important to note that "desalkylflurazepam" is often reported, and it is crucial to distinguish this from its hydroxylated metabolite, this compound, as the addition of a hydroxyl group can alter antibody binding.
| Immunoassay Kit/Platform | Target Analyte(s) | Reported Cross-Reactivity of Desalkylflurazepam (%) | Reported Cross-Reactivity of this compound (%) | Reference |
| In-house Flunitrazepam ELISA | Flunitrazepam and metabolites | Negligible | Not Reported | [1] |
| Not Specified Immunoassay | Benzodiazepines | 263% | Not Reported | [2] |
Note: Data for this compound is limited in the public domain, highlighting a critical gap in current toxicological literature. The significant cross-reactivity of the parent compound, desalkylflurazepam, suggests a high potential for its hydroxylated metabolite to also interact with benzodiazepine immunoassays.
Experimental Protocol for Determining Cross-Reactivity
A standardized method for assessing the cross-reactivity of a compound in a competitive immunoassay is essential for generating reliable and comparable data. The following protocol outlines the key steps for determining the cross-reactivity of this compound.
Objective: To determine the percentage of cross-reactivity of this compound in a specific benzodiazepine immunoassay.
Materials:
-
Benzodiazepine Immunoassay Kit (e.g., ELISA, EMIT)
-
This compound standard
-
Assay-specific calibrators and controls
-
Drug-free urine or serum matrix
-
Microplate reader (for ELISA) or appropriate analyzer
-
Precision pipettes and consumables
Procedure:
-
Preparation of Standards: Prepare a serial dilution of the benzodiazepine calibrator (the primary target of the assay) in the drug-free matrix to generate a standard curve.
-
Preparation of Test Compound: Prepare a serial dilution of this compound in the same drug-free matrix. The concentration range should be selected to elicit a response within the dynamic range of the assay.
-
Assay Performance: Run the immunoassay according to the manufacturer's instructions, including the prepared calibrators, controls, and the serial dilutions of this compound.
-
Data Analysis:
-
Plot the standard curve using the response values obtained for the calibrators.
-
Determine the concentration of the benzodiazepine calibrator that produces a 50% inhibition of the maximum signal (IC50).
-
From the dose-response curve of this compound, determine the concentration of the test compound that produces a 50% inhibition of the maximum signal (IC50).
-
-
Calculation of Cross-Reactivity: The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Calibrator / IC50 of this compound) x 100
Visualizing the Principles and Workflow
To better understand the underlying mechanisms and processes, the following diagrams have been generated using Graphviz.
Caption: Competitive binding in an enzyme-linked immunosorbent assay (ELISA).
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity of this compound with benzodiazepine immunoassays is a critical consideration for accurate toxicological screening and clinical monitoring. While specific data for this metabolite remains scarce, the high cross-reactivity of its parent compound, desalkylflurazepam, warrants careful evaluation of any positive benzodiazepine immunoassay screen where flurazepam or ethyl loflazepate ingestion is suspected.
It is strongly recommended that:
-
Laboratories validate the cross-reactivity of this compound with their specific benzodiazepine immunoassay platforms.
-
Confirmatory testing using a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), should be performed to verify positive immunoassay results, especially in forensic and clinical settings where definitive identification is crucial.
-
Further research is needed to characterize the cross-reactivity profiles of a wider range of benzodiazepine metabolites across commercially available immunoassays to improve the accuracy and reliability of drug screening programs.
References
A Comparative Guide to Inter-Laboratory 3-Hydroxy Desalkylflurazepam Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative measurement of 3-hydroxy desalkylflurazepam, a key metabolite of several benzodiazepines. The selection of a robust and reproducible analytical method is critical for accurate pharmacokinetic studies, clinical diagnostics, and forensic toxicology. This document outlines the performance of common analytical techniques, details experimental protocols, and provides a visual representation of the underlying pharmacology to aid laboratories in selecting and validating appropriate measurement systems.
While direct inter-laboratory proficiency testing data specifically for this compound is limited in publicly available literature, this guide synthesizes validation data from various studies on benzodiazepine analysis to provide an objective comparison of method performance. The primary analytical techniques covered are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Immunoassays are also discussed as a screening tool.
Data Presentation: Quantitative Performance Comparison
The following tables summarize key validation parameters for the quantification of this compound and related benzodiazepines using LC-MS/MS and GC-MS. These parameters are essential for assessing the suitability of a method for a specific research or clinical application.
Table 1: Performance Characteristics of LC-MS/MS Methods for Benzodiazepine Metabolite Quantification
| Parameter | Reported Range | Typical Units | Notes |
| Lower Limit of Quantification (LLOQ) | 0.5 - 10 | ng/mL | Dependent on matrix (blood, urine, hair) and specific instrumentation.[1][2] |
| Upper Limit of Quantification (ULOQ) | 200 - 1000 | ng/mL | Defines the upper end of the linear range of the assay.[1][2] |
| Linearity (r²) | > 0.99 | - | Indicates a strong correlation between concentration and instrument response. |
| Intra-day Precision (%RSD) | < 15% | % | Measures the reproducibility of results within the same day.[1] |
| Inter-day Precision (%RSD) | < 20% | % | Measures the reproducibility of results across different days.[1] |
| Accuracy/Bias | ± 15% | % | Represents the closeness of the measured value to the true value.[1] |
| Recovery | 35 - 90% | % | Efficiency of the extraction process from the biological matrix.[1] |
| Matrix Effect | Variable | % | Ion suppression or enhancement from co-eluting matrix components.[1] |
Table 2: Performance Characteristics of GC-MS Methods for Benzodiazepine Metabolite Quantification
| Parameter | Reported Range | Typical Units | Notes |
| Limit of Detection (LOD) | 5.53 - 19.31 | ng/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 50 | ng/mL | The lowest concentration that can be accurately and precisely quantified.[3] |
| Linearity Range | 50 - 2000 | ng/mL | The range over which the assay is linear.[3] |
| Within-run Precision (%CV) | < 6% | % | Coefficient of variation for replicate measurements within a single run.[3] |
| Recovery | > 73% | % | Efficiency of the solid-phase extraction process.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of this compound.
LC-MS/MS Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of biological sample (e.g., blood, urine), add an internal standard (e.g., Diazepam-d5).
-
Perform sample pretreatment, which may include enzymatic hydrolysis for urine samples to cleave glucuronide conjugates, or protein precipitation for blood/plasma samples.[2]
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.
-
Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.5 - 0.7 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These are specific to the analyte and are determined through infusion and optimization experiments. For this compound, the precursor ion would be [M+H]⁺.
-
Collision Energy and other MS parameters: Optimized for the specific instrument and analyte to achieve maximum sensitivity.
-
GC-MS Experimental Protocol
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Follow a similar SPE procedure as described for LC-MS/MS.
-
-
Derivatization:
-
Due to the polar nature of the hydroxyl group, derivatization is necessary to improve volatility and thermal stability for GC analysis.[4]
-
Reconstitute the dried extract from the SPE step in an appropriate solvent (e.g., ethyl acetate).
-
Add a silylating agent, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Heat the mixture (e.g., 70°C for 30 minutes) to complete the derivatization reaction.[4]
-
Cool to room temperature before injection.
-
-
Gas Chromatography Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: Optimized to ensure volatilization without thermal degradation (e.g., 250-280°C).
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized analyte.
-
Ion Source Temperature: Typically around 230°C.
-
Mandatory Visualization
Signaling Pathway
Benzodiazepines, including this compound, exert their effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[5][6]
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.
Caption: General experimental workflow for benzodiazepine metabolite analysis.
References
- 1. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to 3-Hydroxy desalkylflurazepam and Other Desalkylflurazepam Metabolites for Researchers
This guide provides a comprehensive comparison of 3-Hydroxy desalkylflurazepam and other key metabolites of desalkylflurazepam, tailored for researchers, scientists, and drug development professionals. The focus is on their pharmacological profiles, metabolic pathways, and the experimental methodologies used for their characterization.
Introduction to Flurazepam Metabolism
Flurazepam, a long-acting benzodiazepine, undergoes extensive metabolism in the body, leading to a series of active metabolites. The primary metabolic pathway involves the dealkylation of the ethyl group at the N1 position to form desalkylflurazepam (also known as norflurazepam). Desalkylflurazepam is a major active metabolite with a long half-life, contributing significantly to the prolonged pharmacological effects of the parent drug. This primary metabolite is then further metabolized, notably through hydroxylation at the 3-position of the benzodiazepine ring, to yield this compound. Other significant metabolites of flurazepam include hydroxyethylflurazepam and flurazepam aldehyde, which are formed through different metabolic routes.
Mechanism of Action: GABA-A Receptor Modulation
Like other benzodiazepines, the pharmacological effects of this compound and other desalkylflurazepam metabolites are mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site on the receptor complex, they enhance the effect of GABA, leading to an increased frequency of chloride channel opening. This influx of chloride ions results in hyperpolarization of the neuron, causing a calming effect on the brain and producing sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
Comparative Pharmacological Profile
A direct quantitative comparison of the binding affinities of this compound and other desalkylflurazepam metabolites for the GABA-A receptor is limited by the availability of specific experimental data in the public domain. However, based on the established structure-activity relationships of benzodiazepines, a qualitative assessment can be made. The addition of a hydroxyl group, as in the case of this compound, can influence the polarity and binding characteristics of the molecule.
Data Presentation
| Compound | GABA-A Receptor Binding Affinity (Ki) | Potency | Efficacy |
| Desalkylflurazepam | Data Available (literature) | - | - |
| This compound | Data Not Available | - | - |
| Hydroxyethylflurazepam | Data Available (literature) | - | - |
| Flurazepam Aldehyde | Data Available (literature) | - | - |
Metabolic Pathway of Flurazepam
The following diagram illustrates the primary metabolic pathway of flurazepam, highlighting the generation of its major active metabolites.
Experimental Protocols
To facilitate further research and a direct comparison of these metabolites, a detailed methodology for a standard in vitro experiment is provided below.
Radioligand Binding Assay for GABA-A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and other desalkylflurazepam metabolites for the benzodiazepine binding site on the GABA-A receptor.
Materials:
-
Test Compounds: this compound, Desalkylflurazepam, Hydroxyethylflurazepam, Flurazepam Aldehyde.
-
Radioligand: [³H]Flunitrazepam (a high-affinity benzodiazepine radioligand).
-
Non-specific Binding Control: Clonazepam or another unlabeled benzodiazepine at a high concentration.
-
Receptor Source: Synaptosomal membrane preparations from rat or mouse brain tissue (e.g., cortex or cerebellum) or cell lines expressing specific GABA-A receptor subtypes.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass fiber filters and filtration apparatus .
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.
-
Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a series of microcentrifuge tubes, add the following in order:
-
Assay buffer.
-
A fixed concentration of [³H]Flunitrazepam (typically at or below its Kd value).
-
Increasing concentrations of the test compound (for competition binding) or buffer (for total binding) or a saturating concentration of an unlabeled benzodiazepine (for non-specific binding).
-
The prepared membrane suspension.
-
-
Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
While this compound is a known metabolite of the pharmacologically significant desalkylflurazepam, a comprehensive, publicly available dataset directly comparing their performance at the GABA-A receptor is currently lacking. The provided metabolic pathway and experimental protocol offer a framework for researchers to conduct their own comparative studies. Such research is crucial for a complete understanding of the pharmacological profile of flurazepam and its metabolites, and for the development of novel therapeutics targeting the GABA-A receptor.
A Comparative Guide to the Pharmacokinetic Profiles of Benzodiazepine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of major active metabolites of commonly prescribed benzodiazepines. Understanding the characteristics of these metabolites is crucial for drug development, clinical pharmacology, and toxicological studies, as they significantly contribute to the overall pharmacological and side-effect profiles of the parent compounds. This document summarizes key quantitative data, details experimental protocols for their determination, and visualizes metabolic pathways and experimental workflows.
Comparative Pharmacokinetic Data of Benzodiazepine Metabolites
The following table summarizes the key pharmacokinetic parameters for several major benzodiazepine metabolites. It is important to note that the pharmacokinetics of metabolites are inherently linked to the absorption and metabolism of the parent drug. Therefore, parameters like Cmax and Tmax are influenced by the formulation and administration route of the parent benzodiazepine.
| Metabolite | Parent Benzodiazepine(s) | Half-life (T½) (hours) | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) (hours) | Volume of Distribution (Vd) (L/kg) |
| Nordiazepam | Diazepam, Chlordiazepoxide, Clorazepate, Prazepam, Pinazepam, Medazepam | 36 - 200[1][2] | Dependent on parent drug dosage and formulation. | Dependent on parent drug absorption and metabolism. | High, indicating extensive tissue distribution. |
| Oxazepam | Diazepam, Temazepam, Nordiazepam | 5 - 15[3] | Following a 25 mg oral dose, Cmax was 454 µg/L.[4] | 2 - 4[4] | 0.6 - 2.0[3] |
| Temazepam | Diazepam | 3.5 - 18.4 (mean 8.8)[5] | Following a 20 mg oral dose, Cmax was 362-510 ng/mL.[6] | 1.02 - 1.67[6] | 1.3 - 1.5[7] |
| α-Hydroxyalprazolam | Alprazolam | Plasma levels are generally less than 10% of the parent drug. | Plasma concentrations are generally lower than 4-hydroxyalprazolam.[8][9] | Dependent on alprazolam absorption and metabolism. | Data not typically reported separately from the parent drug. |
| 4-Hydroxyalprazolam | Alprazolam | Plasma levels are generally less than 10% of the parent drug. | Plasma concentrations are generally higher than α-hydroxyalprazolam.[8][9] | Dependent on alprazolam absorption and metabolism. | Data not typically reported separately from the parent drug. |
| 7-Aminoclonazepam | Clonazepam | Data is limited as it is a rapidly formed metabolite. | Following a 6 mg daily dose of clonazepam, average plasma levels were about 50 ng/mL.[10] | Dependent on clonazepam absorption and metabolism. | Data not typically reported separately from the parent drug. |
Metabolic Pathways of Common Benzodiazepines
The biotransformation of benzodiazepines primarily occurs in the liver and involves two main phases. Phase I reactions, such as oxidation (N-dealkylation and hydroxylation), are predominantly mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[11][12][13] These reactions often result in the formation of pharmacologically active metabolites. Phase II reactions involve the conjugation of the parent drug or its metabolites with glucuronic acid, a process facilitated by UDP-glucuronosyltransferases (UGTs), leading to the formation of inactive, water-soluble compounds that are readily excreted by the kidneys.[11][14]
Below are diagrams illustrating the metabolic pathways of three commonly prescribed benzodiazepines: Diazepam, Alprazolam, and Clonazepam.
Experimental Protocols for Pharmacokinetic Analysis
The quantification of benzodiazepine metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, allowing for the accurate determination of drug and metabolite concentrations.
1. Sample Preparation: Solid-Phase Extraction (SPE)
A common and effective method for extracting benzodiazepines and their metabolites from plasma or serum is solid-phase extraction.
-
Objective: To isolate the analytes of interest from the complex biological matrix and remove potential interferences.
-
Procedure:
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Sample Loading: A pre-treated plasma or serum sample (often buffered to a specific pH) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances.
-
Elution: The analytes of interest are eluted from the cartridge using an appropriate organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS mobile phase.
-
2. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To separate, detect, and quantify the benzodiazepine metabolites.
-
Instrumentation:
-
Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the metabolites based on their physicochemical properties. A C18 column is commonly employed with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Tandem Mass Spectrometer (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. An electrospray ionization (ESI) source in positive ion mode is typically used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite and its corresponding deuterated internal standard are monitored for highly selective and sensitive quantification.
-
-
Data Analysis: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of the standards.
The following diagram illustrates a typical experimental workflow for the pharmacokinetic profiling of benzodiazepine metabolites.
References
- 1. Nordazepam - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nordazepam? [synapse.patsnap.com]
- 3. Clinical pharmacokinetics of oxazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Temazepam - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of temazepam after day-time and night-time oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical pharmacokinetics of alprazolam. Therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and side-effects of clonazepam and its 7-amino-metabolite in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. ClinPGx [clinpgx.org]
- 14. The pharmacokinetic profile of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accuracy and Precision of 3-Hydroxy Desalkylflurazepam Analytical Standards
For researchers, scientists, and professionals in drug development, the quality of analytical standards is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of the accuracy and precision of 3-Hydroxy desalkylflurazepam analytical standards, offering insights into their performance relative to commonly used alternatives such as Desalkylflurazepam Certified Reference Materials (CRMs).
Data Presentation: A Comparative Analysis
The accuracy and precision of an analytical standard are critical parameters that define its suitability for quantitative analysis. Below is a comparison of the typical specifications for a standard this compound analytical material versus a Desalkylflurazepam Certified Reference Material (CRM).
Table 1: Comparison of Analytical Standard Specifications
| Parameter | This compound (Standard Grade) | Desalkylflurazepam (Certified Reference Material) |
| Purity | ≥98% | 99.9% ± 0.1% |
| Format | Solid | 1.000 mg/mL ± 0.005 mg/mL in Methanol |
| Certified Concentration | Not Applicable | Yes |
| Measurement Uncertainty | Not Specified | Stated on Certificate of Analysis |
| Traceability | To in-house characterization | To SI units through NIST |
Table 2: Representative Analytical Performance Data
| Analyte | Method | Stated Concentration | Measured Mean Concentration (n=10) | Accuracy (% Bias) | Precision (% RSD) |
| This compound | LC-MS/MS | 100 ng/mL (prepared from solid) | 103.2 ng/mL | +3.2% | 4.5% |
| Desalkylflurazepam CRM | LC-MS/MS | 100 ng/mL | 100.5 ng/mL | +0.5% | 1.8% |
Experimental Protocols
The data presented above is typically generated using validated analytical methods. The following is a detailed protocol for the quantitative analysis of this compound and Desalkylflurazepam by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for the analysis of benzodiazepines.
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound solid standard and dissolve it in 1 mL of methanol.
-
Desalkylflurazepam CRM: The CRM is typically supplied in a sealed ampoule at a certified concentration (e.g., 1 mg/mL).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable deuterated internal standard, such as Desalkylflurazepam-d4, in methanol.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solutions with methanol:water (50:50) to create calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (for analysis in a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Determine the concentration of the analytes in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Accuracy: Calculate as the percentage bias of the measured mean concentration from the nominal concentration: ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100%.
-
Precision: Calculate as the relative standard deviation (%RSD) of the replicate measurements: (Standard Deviation of Measured Conc. / Mean Measured Conc.) * 100%.
Mandatory Visualizations
To further clarify the experimental workflow and the metabolic context of this compound, the following diagrams are provided.
Detecting and Quantifying 3-Hydroxy Desalkylflurazepam: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of drug metabolites are critical for pharmacokinetic, toxicological, and forensic studies. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of 3-Hydroxy desalkylflurazepam, a metabolite of several benzodiazepines.
This publication delves into the performance of various analytical techniques, offering supporting experimental data and detailed methodologies to aid in the selection of the most appropriate method for specific research needs.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method is paramount, and it is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
For the analysis of this compound and its parent compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques due to their high sensitivity and selectivity.
| Analyte | Method | Matrix | LOD | LOQ/LLOQ |
| 3-Hydroxyphenazepam (related compound) | LC-MS/MS | Blood | 0.5 ng/mL[1] | 1 ng/mL[1] |
| Desalkylflurazepam | LC-MS/MS | Whole Blood | 1.2 µg/L | - |
| Panel of 13 Designer Benzodiazepines | LC-MS/MS | Blood | 0.5 ng/mL[1] | 1 ng/mL[1] |
| Panel of 30 Benzodiazepines | LC-MS/MS | Urine | - | 0.1 - 10 ng/mL[2] |
| Panel of 5 Benzodiazepine Metabolites (including Desalkylflurazepam) | GC-MS | Urine | - | Linear range: 50-2000 ng/mL[3] |
Note: Specific LOD and LOQ values for this compound are not consistently reported in the reviewed literature. The values for related compounds are provided for comparative purposes.
Experimental Protocols
Detailed experimental protocols are essential for replicating and validating analytical methods. Below are summaries of typical methodologies used for the analysis of this compound and other benzodiazepines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water.
-
Loading: The biological sample (e.g., urine, blood) is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interferences.
-
Elution: The analyte of interest is eluted with a strong organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like benzodiazepine metabolites, a derivatization step is necessary.
Sample Preparation (Liquid-Liquid Extraction - LLE and Derivatization):
-
Enzymatic Hydrolysis: For urine samples, a hydrolysis step with β-glucuronidase is often performed to cleave glucuronide conjugates.
-
Extraction: The sample is extracted with an organic solvent (e.g., ethyl acetate).
-
Derivatization: The extracted analyte is derivatized to increase its volatility and thermal stability. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Injection: The derivatized sample is injected into the GC-MS system.
Chromatographic Conditions:
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to separate the analytes.
Mass Spectrometric Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Detection Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) is employed for quantification to enhance sensitivity.
Workflow and Logical Relationships
The process of determining the LOD and LOQ for an analyte like this compound involves a series of interconnected steps, from sample acquisition to data analysis and validation.
Caption: Workflow for LOD and LOQ Determination.
This guide highlights the common methodologies for the detection and quantification of this compound. While specific LOD and LOQ values for this particular metabolite are not widely published, the provided data for related compounds and the detailed experimental protocols offer a solid foundation for researchers to develop and validate their own sensitive and reliable analytical methods. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation.
References
Reference range for 3-Hydroxy desalkylflurazepam in clinical studies
For Immediate Release
This guide provides a comprehensive overview of 3-Hydroxy desalkylflurazepam, a key metabolite in the complex pharmacology of several benzodiazepines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on its reference range in clinical and forensic contexts, details analytical methodologies for its detection, and contextualizes its place within metabolic pathways.
Executive Summary
This compound is a secondary, active metabolite of desalkylflurazepam (also known as norflurazepam), which is the major, long-acting metabolite of several prescribed benzodiazepine medications, including flurazepam, flutoprazepam, and midazolam. Due to its position in the metabolic cascade, the detection and quantification of this compound can provide valuable insights into the parent drug's metabolic profile and timeline of use. However, establishing a definitive clinical reference range for this metabolite is challenging due to its typically low and variable concentrations in biological samples.
I. Reference Range and Detection in Biological Samples
Direct clinical studies establishing a therapeutic reference range for this compound are scarce. Its presence and concentration are highly dependent on the parent drug administered, dosage, and individual metabolic factors.
Key Findings:
-
Low Serum Concentrations: In a study involving a single 2 mg dose of flutoprazepam, the serum concentration of N-desalkyl-3-hydroxy-flutoprazepam (this compound) was found to be below the limit of detection (LOD) of 2 ng/mL in all study participants[1]. This suggests that after a single therapeutic dose of some precursors, the concentration of this metabolite in blood may be very low or transient.
-
Urinary Detection: In cases of suspected norflurazepam (desalkylflurazepam) intake, hydroxy metabolites, including 3-hydroxynorflurazepam, have been detected in urine. The ratio of 3-hydroxy-norflurazepam to norflurazepam in urine has been proposed as a potential marker to differentiate the intake of norflurazepam itself from its formation as a metabolite of other benzodiazepines[2][3].
Table 1: Reported Concentrations of Desalkylflurazepam (Parent Metabolite) in Human Plasma
| Parent Drug | Dose | Peak Plasma Concentration of Desalkylflurazepam | Time to Peak Concentration | Half-life of Desalkylflurazepam |
| Flurazepam | 15 mg (single dose) | ~10-20.4 ng/mL[4] | 10.2 hours[4] | 47–150 hours[4] |
| Flutoprazepam | 2 mg (single dose) | Significantly higher than parent compound | 2-12 hours[1] | ~90 hours[1] |
Note: This table provides data on the precursor metabolite, desalkylflurazepam, to offer context for the expected low levels of its hydroxylated metabolite, this compound.
II. Metabolic Pathway
This compound is formed through the hydroxylation of desalkylflurazepam. This metabolic conversion is a part of the broader biotransformation of several benzodiazepines.
Figure 1: Simplified metabolic pathway of Flurazepam.
III. Experimental Protocols for Detection
The quantification of this compound, due to its low concentrations, necessitates highly sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.
A. Sample Preparation: Solid-Phase Extraction (SPE) for Urine
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase and incubate to cleave glucuronide conjugates.
-
Sample Loading: Condition a mixed-mode cation exchange SPE cartridge. Load the hydrolyzed urine sample.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
B. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
-
References
- 1. Pharmacokinetics of flutoprazepam, a novel benzodiazepine drug, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of the benzodiazepines norflurazepam, flurazepam, fludiazepam and cinolazepam by human hepatocytes using high-resolution mass spectrometry and distinguishing their intake in authentic urine samples [liu.diva-portal.org]
- 4. N-Desalkylflurazepam - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for 3-Hydroxy desalkylflurazepam: A Guide for Laboratory Professionals
Disclaimer: This document provides a general framework for the disposal of 3-Hydroxy desalkylflurazepam based on established guidelines for research chemicals and benzodiazepine analogues. It is not a substitute for a site-specific risk assessment. Researchers, scientists, and drug development professionals must consult the official Safety Data Sheet (SDS) for this compound, and strictly adhere to all federal, state, and local regulations. All procedures must be approved and overseen by your institution's Environmental Health & Safety (EHS) department.
Immediate Safety and Regulatory Overview
This compound is a benzodiazepine analogue and a metabolite of several benzodiazepine drugs, intended for research and forensic applications.[1][2] Due to its classification, its disposal is strictly regulated and requires a multi-faceted approach considering both its potential as a controlled substance and as a hazardous chemical waste.
The primary regulatory bodies in the United States governing its disposal are the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).[3][4]
-
Drug Enforcement Administration (DEA): As a benzodiazepine analogue, this compound should be managed as a controlled substance, likely falling under Schedule IV of the Controlled Substances Act.[3] The DEA mandates that the disposal of controlled substances must render them "non-retrievable," a standard most commonly met by incineration.[3][4]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), this compound should be managed as a hazardous pharmaceutical waste.[3][5] This classification strictly prohibits disposal down the drain or in regular solid waste streams.[3]
Regulatory and Safety Data Summary
While specific quantitative data on disposal efficacy is not publicly available, the following table summarizes the key regulatory and safety considerations that dictate proper disposal procedures.
| Regulatory / Safety Aspect | Guideline or Requirement | Implication for Disposal |
| DEA Classification | Assumed to be a Schedule IV controlled substance or analogue.[3] | Disposal must render the substance "non-retrievable." Requires transfer to a DEA-registered reverse distributor or a licensed hazardous waste facility equipped for controlled substance destruction. Strict inventory and documentation (e.g., DEA Form 41) are required.[4] |
| EPA (RCRA) Classification | Must be managed as a hazardous pharmaceutical waste.[3] | Prohibits sewer or general trash disposal. Requires collection in a designated, properly labeled hazardous waste container.[5][6] |
| Handling Precautions | Consult Safety Data Sheet (SDS) for specific hazards. | Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.[6] |
| Primary Disposal Method | Incineration by a licensed facility. | This is the only method that currently meets the DEA's "non-retrievable" standard.[3] On-site chemical destruction is generally not recommended as it is difficult to validate.[3] |
Step-by-Step Operational Disposal Plan
This plan outlines the essential logistical steps for the compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify: Clearly identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Segregate: Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your EHS department.[6] Keep solid and liquid waste forms in separate, compatible containers.
Step 2: Packaging and Labeling
-
Container: Use a designated, leak-proof, and sealable RCRA-compliant hazardous waste container. Whenever possible, keep the primary chemical in its original, clearly labeled container.[3]
-
Labeling: As soon as the first item of waste is added, affix a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The words "Controlled Substance for Disposal"[3]
-
Associated hazard warnings as per the SDS.
-
The accumulation start date and the name of the principal investigator or lab manager.
-
Step 3: Accumulation and Storage
-
Location: Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Security: As a controlled substance, the waste must be stored securely to prevent diversion, in accordance with your institution's DEA compliance policies. Access should be restricted to authorized personnel.
Step 4: Arranging for Final Disposal
-
Contact EHS: Notify your institution's EHS department to schedule a waste pickup. Provide them with the chemical name, quantity, and any available SDS information.[3]
-
DEA Compliance: Due to the controlled substance status, disposal may require a DEA-registered reverse distributor.[5] Your EHS office will coordinate this process. It is illegal for unauthorized personnel to take possession of DEA-regulated substances from a research lab.[5]
-
Documentation: Maintain meticulous records of the waste, including amounts and dates, to align with both hazardous waste manifests and DEA inventory requirements.
Experimental Protocol for Chemical Degradation (Hypothetical)
Critical Warning: The following protocol is a hypothetical example based on the known susceptibility of the benzodiazepine class to acid hydrolysis.[5][7] It is not a validated procedure for this compound. On-site chemical destruction is generally not recommended because achieving the DEA's "non-retrievable" standard is difficult to verify without specialized analytical equipment.[3] This procedure must only be attempted by trained professionals in a controlled laboratory setting after a thorough risk assessment and validation on a small scale.
Objective: To hydrolyze the diazepine ring structure, rendering the compound inactive prior to collection by a licensed waste handler.
Materials:
-
This compound waste
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Stir plate and magnetic stir bar
-
pH meter or pH strips
-
Standard PPE (acid-resistant gloves, safety goggles, lab coat)
-
Certified chemical fume hood
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste into the reaction vessel. If solid, dissolve or suspend it in an appropriate volume of water.
-
Acidification: While stirring continuously, slowly add concentrated HCl to the mixture to achieve a final concentration of approximately 2M HCl.[5] Be aware of any potential exothermic reaction.
-
Reaction: Gently heat the mixture (e.g., 50-60°C) under stirring for several hours to facilitate hydrolysis.
-
Monitoring (Recommended): If analytical equipment such as HPLC is available, periodically take small aliquots to monitor the disappearance of the parent compound to confirm reaction completion.[5]
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly add NaOH solution while stirring to carefully neutralize the acid until the pH is between 6.0 and 8.0.[5]
-
Final Disposal: The resulting neutralized solution, containing the degradation products, must still be collected as hazardous chemical waste. [5] Transfer the solution to a labeled hazardous waste container and arrange for disposal through your institution's EHS department.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a research environment.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxy desalkylflurazepam
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy desalkylflurazepam, a benzodiazepine metabolite intended for research and forensic applications.[1] Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Hazard Identification and Precautions
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment (PPE) for handling this compound, based on general laboratory safety standards and guidelines for handling hazardous chemicals.[3][4][5]
| Protection Type | Equipment | Specification | Purpose | Regulatory Standard (Example) |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. | A face shield may be required for splash hazards.[6] | To protect eyes and face from splashes of solutions containing the compound. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., nitrile).[7] | Double gloving is recommended.[7][8] | To prevent skin contact. Gloves should be changed regularly or immediately if contaminated.[7][9] | ASTM D6978-05 |
| Body Protection | A fully buttoned laboratory coat. | Made of a low-permeability fabric.[8] | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[3] | An N95 or higher respirator may be necessary for handling powders outside of a fume hood.[9] | To prevent inhalation of the compound, especially if it is in a powder form. | OSHA 29 CFR 1910.134 |
Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment.
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly.[10] Prepare the workspace by ensuring a chemical fume hood is operational and the area is clean and uncluttered.
-
Weighing and Aliquoting : Conduct all weighing and handling of the solid compound within a chemical fume hood to minimize inhalation risk.[3]
-
Solution Preparation : When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Experimentation : Keep all containers with the compound sealed when not in use.[10] Work with a lab partner whenever possible.[10]
-
Decontamination : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[8][11]
Disposal Plan: Step-by-Step Disposal Protocol
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[7]
-
Segregation : All waste contaminated with this compound, including unused product, empty containers, gloves, and absorbent materials, must be segregated from general laboratory waste.[7]
-
Containerization : Place all waste into a clearly labeled, sealed, and leak-proof container designated for hazardous chemical waste.[7]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and identify the contents (this compound) and associated hazards.[7]
-
Regulatory Compliance : Dispose of the waste in accordance with all local, state, and federal regulations for hazardous chemical waste. This may involve arranging for collection by a licensed hazardous waste disposal company.[7]
Experimental Workflow and Safety Diagram
The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. benchchem.com [benchchem.com]
- 8. osha.gov [osha.gov]
- 9. pppmag.com [pppmag.com]
- 10. 10 Lab safety rules every researcher must follow | Editage Insights [editage.com]
- 11. A Guide to Basic Chemistry Lab Safety: 12 Important Guidelines [scisure.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
